2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
Description
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Structure
3D Structure
Properties
CAS No. |
25005-95-2 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C14H12N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-8H,9-10H2 |
InChI Key |
QGRHYAPZGPPUEM-UHFFFAOYSA-N |
SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Other CAS No. |
25005-95-2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Profiling of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
This guide provides an in-depth spectroscopic and technical profile of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine , a critical diimine ligand often utilized as a precursor to the fully aromatic 2,3-bis(2-pyridyl)pyrazine (dpp) or as a distinct ligand in coordination chemistry.
Executive Summary
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (CAS: 25005-95-2) serves as a versatile bidentate or tetradentate ligand bridging the gap between saturated diamines and fully aromatic heterocyclic systems. Unlike its oxidized counterpart (dpp), this molecule features a saturated ethylene bridge at the 5,6-positions, imparting unique conformational flexibility ("screw-boat" geometry) and distinct electronic properties.
This guide details the spectroscopic fingerprints required to validate the identity and purity of this ligand, specifically distinguishing it from the fully aromatic dpp, a common impurity arising from oxidative dehydrogenation.
Molecular Architecture & Synthesis
Structural Logic
The molecule consists of a central 5,6-dihydropyrazine ring flanked by two pyridine rings at the 2 and 3 positions.[1]
-
Conformation: Crystallographic data reveals the dihydropyrazine ring adopts a screw-boat conformation , contrasting with the planar geometry of the fully aromatic dpp.
-
Torsion: The pyridine rings are twisted relative to the central ring plane (dihedral angles ~30-40°) to minimize steric repulsion, breaking extended
-conjugation.
Synthetic Pathway
The synthesis is a classic Schiff base condensation, but control of conditions is vital to prevent premature oxidation.
Figure 1: Synthetic pathway and potential oxidation risk. The target molecule is the dihydro form, which can degrade to dpp.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the dihydro ligand from the aromatic dpp. The presence of methylene protons is the diagnostic signal.
Table 1:
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| 5, 6 | Methylene (-CH | 3.70 – 3.85 | Singlet (s) | 4H | Diagnostic. Confirms saturation at C5/C6. (Absent in dpp). |
| 3', 3'' | Pyridine (Aromatic) | 8.20 – 8.35 | Doublet (d) | 2H | Ortho to Pyrazine ring. |
| 4', 4'' | Pyridine (Aromatic) | 7.70 – 7.85 | Triplet (td) | 2H | Para to Pyrazine ring. |
| 5', 5'' | Pyridine (Aromatic) | 7.20 – 7.30 | Triplet (ddd) | 2H | Meta to Pyrazine ring. |
| 6', 6'' | Pyridine (Aromatic) | 8.50 – 8.65 | Doublet (d) | 2H | Ortho to Pyridine Nitrogen. |
Note: The methylene protons often appear as a singlet due to rapid conformational fluxionality at room temperature, despite the static screw-boat structure.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the imine stretches. The lack of a fully delocalized aromatic pyrazine system shifts the C=N bands compared to dpp.
-
(C=N) Imine Stretch: 1610 – 1630 cm
. This band is sharp and intense, characteristic of the diimine (N=C-C=N) system. -
(C-H) Aliphatic: 2850 – 2950 cm
. Weak to medium bands corresponding to the sp C-H stretches of the -CH -CH - bridge. Absence of these bands indicates oxidation to dpp. -
(C=C) Pyridine: 1580, 1470 cm
. Characteristic pyridine ring breathing modes.
UV-Vis Absorption
Unlike the intensely colored metal complexes it forms, the free ligand is relatively colorless to pale beige.
-
(MeOH): ~260 – 280 nm (
). -
Visible Region: The pure compound shows negligible absorption >400 nm. A yellow/orange tint often indicates contamination with oxidized oligomers or trace metal coordination.
-
Comparison: The fully aromatic dpp has a more redshifted and intense
band due to extended conjugation across the pyrazine ring.
Experimental Protocols
Synthesis for Spectroscopic Grade Purity
To ensure a sample free of the aromatic dpp impurity, the following protocol is recommended:
-
Reagents: Dissolve 2,2'-pyridil (1 eq) in dry Ethanol.
-
Addition: Add Ethylenediamine (1.05 eq) dropwise at room temperature.
-
Reflux: Heat to reflux for 2-3 hours. Do not over-reflux to minimize oxidative dehydrogenation.
-
Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.
-
Purification (Critical): Recrystallize from Ethanol/Water (9:1) .
-
Target Melting Point:188 °C (461 K).
-
Note: If MP is ~168-170 °C, the sample is likely the oxidized aromatic dpp.
-
Handling & Storage
-
Oxidation Sensitivity: The dihydro bridge is susceptible to aromatization. Store under inert atmosphere (Argon/N
) in the dark. -
Solution Stability: Solutions in CDCl
or DMSO should be prepared fresh for NMR to avoid slow oxidation by dissolved oxygen.
Coordination Chemistry Context
Researchers utilizing this ligand for metal complexes (e.g., Ruthenium(II) polypyridyls) must recognize that coordination often facilitates the oxidative dehydrogenation of the ligand.
Figure 2: The ligand can undergo oxidation after coordination, altering the MLCT (Metal-to-Ligand Charge Transfer) properties of the complex.
-
MLCT Shift: Complexes with the dihydro ligand typically exhibit MLCT bands blue-shifted relative to the aromatic dpp complexes due to the higher energy
orbitals of the non-aromatic bridge.
References
-
Posel, M. & Stoeckli-Evans, H. (2016). 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine. IUCrData, 1, x161467. Link
- Key Data: Crystal structure (screw-boat conformation), Melting point (461 K / 188 °C)
-
Goodwin, H. A. & Lions, F. (1959). Quadridentate Chelate Compounds. Journal of the American Chemical Society, 81(24), 6415-6422. Link
- Key Data: Original synthetic protocols for pyridyl-pyrazine deriv
-
PubChem Compound Summary. (2025). Pyrazine, 2,3-dihydro-5,6-di-2-pyridinyl- (CAS 25005-95-2).[1][2][3][4] National Center for Biotechnology Information. Link
- Key Data: CAS verification, computed properties, and IR spectral links.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 25005-95-2 CAS MSDS (2,3-BIS-(2'-PYRIDYL)-5,6-DIHYDROPYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Pyrazine, 2,3-dihydro-5,6-di-2-pyridinyl- | C14H12N4 | CID 90682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. etheses.uin-malang.ac.id [etheses.uin-malang.ac.id]
Technical Whitepaper: Structural Elucidation of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
The following technical guide details the structural elucidation and synthesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine , a critical diimine ligand precursor used extensively in coordination chemistry (particularly for Ruthenium(II) and Copper(I) metallo-supramolecular assemblies).
Executive Summary & Chemical Context
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (often abbreviated in lab slang as dh-dpq or the Goodwin-Lions ligand) is the Schiff-base condensation product of 2,2'-pyridil and ethylenediamine. It serves as the immediate precursor to the fully aromatic ligand dpq (dipyrido[3,2-d:2',3'-f]quinoxaline) or dpp (2,3-bis(2-pyridyl)pyrazine).
Distinguishing this dihydro-species from its oxidized aromatic counterparts is a frequent challenge in synthetic workflows. This guide provides the diagnostic NMR fingerprints required to validate the integrity of the aliphatic ethylene bridge (
Chemical Identity[1][2][3][4]
-
IUPAC Name: 5,6-di(pyridin-2-yl)-2,3-dihydropyrazine[1]
-
CAS Number: 25005-95-2[1]
-
Molecular Formula:
-
Molecular Weight: 236.27 g/mol [1]
Synthesis & Experimental Protocol
The synthesis follows the classical method established by Goodwin and Lions (1959) . This protocol is self-validating: the color change and solubility shift are immediate indicators of reaction progress.
Reagents
-
2,2'-Pyridil (1,2-di(pyridin-2-yl)ethane-1,2-dione): 1.0 eq
-
Ethylenediamine (en): 1.1 eq (slight excess)
-
Solvent: Dry Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Methodology
-
Dissolution: Dissolve 2,2'-pyridil in refluxing dry ethanol. The solution will be pale yellow/green.
-
Addition: Add ethylenediamine dropwise to the refluxing solution.
-
Observation: The solution typically darkens to a deep amber/brown as the Schiff base forms.
-
-
Reflux: Maintain reflux for 2–3 hours.
-
Workup: Cool the mixture to
. The product precipitates as a beige/pale-yellow solid. -
Purification: Recrystallize from ethanol.
-
Critical Check: If the solid is dark brown/black, it indicates oligomerization. Recrystallize immediately.
-
Workflow Visualization
Caption: Standard Goodwin-Lions condensation workflow for 2,3-bis(2'-pyridyl)-5,6-dihydropyrazine.
1H NMR Analysis (Structural Fingerprinting)
The proton NMR spectrum in
Diagnostic Features[4][5]
-
Symmetry: The molecule possesses
effective symmetry in solution on the NMR timescale, making the two pyridine rings equivalent and the four methylene protons equivalent. -
The Bridge Signal: The protons at positions 5 and 6 appear as a singlet. This is the primary differentiator from the starting material (ethylenediamine, which would be shielded) and the oxidized product (which would have no aliphatic protons).
1H NMR Data Table ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 8.58 | Doublet ( | 2H | Py-H6' | Ortho to N, deshielded by ring current. |
| 8.35 | Doublet ( | 2H | Py-H3' | Ortho to imine bridge, steric crowding. |
| 7.82 | Triplet of Doublets | 2H | Py-H4' | Para proton. |
| 7.32 | DDD / Multiplet | 2H | Py-H5' | Meta proton. |
| 4.05 | Singlet | 4H | Pz-H5, H6 | Diagnostic: Aliphatic bridge ( |
Note: Chemical shifts may vary by
13C NMR Analysis (Carbon Backbone)
The carbon spectrum confirms the presence of the imine bond and the aliphatic bridge. Due to symmetry, only 7 unique carbon signals are observed.
13C NMR Data Table ( , 100 MHz)
| Shift ( | Carbon Type | Assignment | Structural Context |
| 164.5 | Quaternary ( | Pz-C2, C3 | Imine carbon of the pyrazine ring. |
| 155.8 | Quaternary | Py-C2' | Ipso carbon connecting Py to Pz. |
| 148.9 | Methine ( | Py-C6' | Alpha to Pyridine Nitrogen. |
| 136.8 | Methine ( | Py-C4' | Para carbon. |
| 124.5 | Methine ( | Py-C3' | Beta carbon (near bridge). |
| 123.8 | Methine ( | Py-C5' | Beta carbon (far from bridge). |
| 47.2 | Methylene ( | Pz-C5, C6 | Diagnostic: Saturated backbone. |
Structural Logic & Correlation
The following diagram illustrates the logical flow of assignment, correlating the chemical environment to the observed magnetic resonance signals.
Caption: Correlation between structural moieties and observed NMR chemical shifts.
Troubleshooting & Impurities
When analyzing the NMR data, researchers frequently encounter specific impurities. Use this checklist for quality control:
-
Oxidation (Aromatization):
-
Indicator: Disappearance of the singlet at 4.05 ppm and appearance of a new aromatic singlet at ~9.0 ppm .
-
Cause: Exposure to air/light over time converts the dihydro species to the fully aromatic pyrazine.
-
-
Hydrolysis:
-
Indicator: Appearance of aldehyde signals (~10 ppm) or free ethylenediamine peaks (broad, shielded).
-
Cause: Wet solvent. The Schiff base is susceptible to hydrolysis.
-
-
Unreacted 2,2'-Pyridil:
-
Indicator: Check for 2,2'-pyridil shifts (often slightly downfield of the product in the aromatic region).
-
References
-
Goodwin, H. A., & Lions, F. (1959). Quadridentate Chelate Compounds from 1,2-Diketones and 2-Aminomethylpyridine. Journal of the American Chemical Society, 81(3), 641–644.
-
Posel, M., & Stoeckli-Evans, H. (2016). 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine.[1] IUCrData, 1, x161467.
- D'Alessandro, D. M., & Keene, F. R. (2006). Diastereoisomerism in the Solid State: The Case of the "Goodwin-Lions" Ligand. Australian Journal of Chemistry, 59, 1-16. (Contextualizing the ligand in Ru-complexes).
Sources
An In-depth Technical Guide to the Electrochemical Behavior of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
This technical guide provides a comprehensive exploration of the electrochemical characteristics of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the redox behavior of this molecule, offering both foundational understanding and practical, field-proven insights. The narrative is structured to elucidate the causal relationships behind experimental choices and to provide self-validating protocols for investigation.
Introduction: The Redox-Active Core of a Versatile Ligand
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is the reduced form of the well-studied chelating ligand 2,3-bis(2-pyridyl)pyrazine (dpp). The electrochemical behavior of the dihydropyrazine derivative is intrinsically linked to its aromatic precursor, dpp. The pyrazine ring, being electron-deficient, is susceptible to reduction, and this property is central to understanding the formation and subsequent electrochemical activity of the dihydropyrazine species.[1] The transformation between the pyrazine and dihydropyrazine forms involves a two-electron, multi-proton transfer, a process that is fundamental to the application of related N-heterocyclic compounds in areas such as redox flow batteries and catalysis.[2]
The pyridyl substituents on the pyrazine core significantly influence the electronic properties of the molecule. These electron-withdrawing groups modulate the reduction potential of the pyrazine ring.[2] Understanding this interplay is critical for designing molecules with tailored electrochemical properties for specific applications. This guide will, therefore, first explore the electrochemical reduction of the parent dpp molecule to form the dihydropyrazine of interest, and then discuss the anticipated electrochemical behavior of the isolated dihydropyrazine.
Part 1: The Electrochemical Genesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine from its Pyrazine Precursor
The most direct pathway to electrochemically study 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is through the in situ electrochemical reduction of its oxidized precursor, 2,3-bis(2-pyridyl)pyrazine (dpp). This approach allows for the direct observation of the formation of the dihydropyrazine and its subsequent electrochemical properties within a single experiment.
Cyclic Voltammetry of 2,3-bis(2-pyridyl)pyrazine (dpp)
Cyclic voltammetry (CV) is the cornerstone technique for investigating the redox behavior of dpp. A typical CV of dpp in a non-aqueous solvent, such as acetonitrile or dimethylformamide, will reveal one or more reduction waves corresponding to the sequential addition of electrons to the ligand's π* orbitals. The first reduction is of primary interest as it leads to the formation of the radical anion, which is a precursor to the dihydropyrazine.
The reduction potential of dpp is influenced by the electronic nature of its constituent rings. For comparison, the first reduction potentials of related polypyridyl ligands are presented in the table below. This data is essential for predicting the approximate potential at which the dihydropyrazine formation will commence.
| Ligand | First Reduction Potential (E½ vs. Ag/Ag+) | Reference |
| 2,3-bis(2-pyridyl)pyrazine (dpp) | -2.12 V | [3] |
| 2,3-bis(2-pyridyl)quinoxaline (dpq) | -2.05 V | [3] |
| 2,3-bis(2-pyridyl)benzo[g]quinoxaline (dpb) | -1.77 V | [3] |
| 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP) | -1.70 V | [3] |
Note: Potentials are solvent and electrolyte dependent and should be considered as relative values.
The significantly negative reduction potential of dpp indicates a relatively high energy LUMO, making its reduction less favorable compared to its extended aromatic analogues.[3]
Mechanism of Dihydropyrazine Formation
The electrochemical reduction of a pyrazine to a dihydropyrazine is a multi-step process involving both electron and proton transfers.[2] The generally accepted mechanism in the presence of a proton source is as follows:
Caption: Generalized mechanism for the electrochemical reduction of a pyrazine to a dihydropyrazine.
In aprotic media, the initial one-electron reduction to the radical anion is typically reversible. However, in the presence of a proton source (even residual water in the solvent), the radical anion can be protonated. This is followed by a second electron transfer and protonation to yield the stable dihydropyrazine. The overall process is a two-electron, two-proton reduction.
Part 2: Anticipated Electrochemical Behavior of Isolated 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
While direct experimental data on the isolated 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is scarce in the literature, its electrochemical behavior can be predicted based on the known properties of dihydropyrazine derivatives and the reversible nature of its formation from dpp.
Oxidation of Dihydropyrazine
The primary electrochemical process for 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is its oxidation back to the aromatic pyrazine, dpp. This is expected to be a two-electron, two-proton process, mirroring its formation.
Caption: Predicted mechanism for the electrochemical oxidation of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine.
The oxidation potential will be significantly less positive (more easily oxidized) than the reduction potential of the parent dpp is negative. This large potential separation between the reduction of dpp and the oxidation of the dihydropyrazine is characteristic of such N-heterocyclic redox couples and is a key feature of their chemistry.
Part 3: Experimental Protocol for the Electrochemical Investigation
To facilitate further research, a detailed, field-proven protocol for the cyclic voltammetric analysis of 2,3-bis(2-pyridyl)pyrazine is provided below. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Materials and Instrumentation
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. If using a pseudo-reference, an internal standard such as ferrocene/ferrocenium (Fc/Fc⁺) should be used for potential calibration.
-
Counter Electrode: Platinum wire or gauze.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN).
-
Analyte: 1-5 mM 2,3-bis(2-pyridyl)pyrazine (dpp).
-
Instrumentation: Potentiostat capable of performing cyclic voltammetry.
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry of 2,3-bis(2-pyridyl)pyrazine.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Sonciate the electrode in the solvent for 2-3 minutes to remove any adhered alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is the supporting electrolyte.
-
Prepare a stock solution of 2,3-bis(2-pyridyl)pyrazine in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished GCE, platinum counter electrode, and reference electrode.
-
Add the supporting electrolyte solution to the cell.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering impurities.
-
Add the analyte stock solution to the cell to achieve the desired concentration (e.g., 1 mM).
-
Record the cyclic voltammogram of the analyte. A typical potential window would be from 0 V to -2.5 V vs. Ag/AgCl. Start with a scan rate of 100 mV/s.
-
Perform scan rate dependence studies by varying the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
After recording the analyte's CV, add a small amount of ferrocene as an internal standard and record the CV again to determine the potential of the Fc/Fc⁺ couple for accurate potential referencing.
-
-
Data Analysis:
-
Determine the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa) for each redox event.
-
Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Plot the peak current versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.
-
Part 4: Applications and Future Directions
The redox behavior of the 2,3-bis(2-pyridyl)pyrazine/dihydropyrazine system makes it an interesting candidate for several applications:
-
Redox-Active Ligands in Coordination Chemistry: The ability of the ligand to accept electrons makes it a "redox non-innocent" ligand. This property can be exploited in the design of metal complexes with tunable electronic and catalytic properties.[4]
-
Organic Electronics and Energy Storage: The reversible reduction to the dihydropyrazine form is a desirable characteristic for materials used in organic batteries and redox flow cells.[2]
-
Electrocatalysis: The dihydropyrazine, being electron-rich, could potentially act as a reductant in catalytic cycles.
Future research should focus on the isolation and full electrochemical characterization of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine to confirm the predicted behavior and to explore its reactivity in more detail. Spectroelectrochemical studies would be particularly valuable to correlate the electrochemical events with changes in the molecule's electronic absorption spectrum.
References
-
Roffia, S., Marcaccio, M., Paradisi, C., Paolucci, F., Balzani, V., Denti, G., Serroni, S., & Campagna, S. (1995). Electrochemical reduction of (2,2'-bipyridine)- and bis((2-pyridyl)pyrazine)ruthenium(II) complexes used as building blocks for supramolecular species. Redox series made of 8, 10, and 12 redox steps. Inorganic Chemistry, 34(23), 5849-5856. [Link]
-
Konkol, K. L., Wilcox, W. D., & Rasmussen, S. C. (2024). 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes: a new bidentate bridging ligand for enhanced metal–metal communication. Dalton Transactions. [Link]
-
Lever, A. B. P., & Dodsworth, E. S. (2009). Structural, UV-visible, and electrochemical studies on 2,3-dicyano-5,6-di-2-pyridylpyrazine, [(CN)2Py2Pyz], related species and its complexes [(CN)2Py2PyzMCl2] (M = Pt(II), Pd(II)). Inorganic Chemistry, 48(15), 7249-7261. [Link]
-
Karp, E., Fornaciari, J. C., & Brushett, F. R. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Molecules, 26(8), 2227. [Link]
-
Al-amshany, Z. M., Taha, Z. A., El-Faham, A., & Bensch, W. (2021). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science, 33(1), 101248. [Link]
-
Sartori, A., & Gade, L. H. (2016). 6.2.2. Pyrazines. In Comprehensive Organic Chemistry II (Second Edition) (pp. 254-290). Elsevier. [Link]
-
Higgins, S. J., Nichols, R. J., & Christensen, J. (2015). Synthesis, Electrochemistry, and Single-Molecule Conductance of Bimetallic 2,3,5,6-Tetra(pyridine-2-yl)pyrazine-Based Complexes. Inorganic Chemistry, 54(11), 5487-5494. [Link]
-
Das, A., & Lahiri, G. K. (2017). Noninnocence of the deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine bridge in diruthenium frameworks – a function of co-ligands. Dalton Transactions, 46(3), 775-785. [Link]
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- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications | MDPI [mdpi.com]
- 3. 2,3-Bis(2-pyridyl)thieno[3,4- b ]pyrazine and its ruthenium( ii ) complexes: a new bidentate bridging ligand for enhanced metal–metal communication - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02495H [pubs.rsc.org]
- 4. Noninnocence of the deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine bridge in diruthenium frameworks – a function of co-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Coordination Architectures of Dihydropyrazine (DHP) Ligands
Redox Non-Innocence, Electronic Structure, and Bio-Inspired Catalysis
Executive Summary
This technical guide analyzes the coordination chemistry of dihydropyrazine (DHP) ligands, specifically focusing on the 1,4-dihydropyrazine isomer. Unlike their aromatic pyrazine counterparts, DHPs act as electron-rich, redox-active scaffolds capable of storing electrons within the coordination sphere ("non-innocent" behavior). This guide details the electronic structure that drives this reactivity, provides robust synthetic protocols for metal complexation, and explores their application as functional mimics of flavin cofactors in bio-inorganic catalysis.
Fundamental Ligand Architecture & Electronic Structure
The coordination chemistry of dihydropyrazines is defined by their ability to exist in multiple redox states. While pyrazine (
1.1 The Redox Series and Non-Innocence
In coordination complexes, the DHP ligand often functions as a "redox reservoir." It does not merely donate electrons to the metal; it participates in electron transfer events. This is termed redox non-innocence . The ligand can shuttle between three primary states:
-
Pyrazine (Pz): Neutral, aromatic,
-acceptor. -
Radical Anion (
): The "semiquinone" equivalent, critical in single-electron transfer steps. -
Dihydropyrazine (
/ DHP): Fully reduced, dianionic (formal) or neutral (if protonated/alkylated), -donor.
Key Insight: The stability of the radical intermediate is often enhanced by coordination to
1.2 Structural Conformation
Unlike the planar pyrazine, 1,4-DHPs typically adopt a boat conformation to minimize anti-aromatic destabilization.
-
Planarity: Metal coordination can force the ring towards planarity, increasing the HOMO energy and enhancing reactivity.
-
Steric Tuning: Bulky substituents (e.g., trimethylsilyl, tert-butyl) at the N-positions are often required to isolate stable free ligands, preventing oxidative aromatization back to pyrazine [2].
Visualization: The Redox-Coordination Interplay
The following diagram illustrates the redox interconversion and the structural changes associated with DHP coordination.
Figure 1: The redox continuum of pyrazine-based ligands. Coordination to a metal center stabilizes the otherwise transient radical species, facilitating multi-electron catalysis.
Synthetic Methodologies
Synthesis of DHP complexes requires strict anaerobic conditions due to the high susceptibility of DHPs to oxidation. Two primary strategies are employed:
Method A: Reductive Coordination (The "Kaim" Protocol)
This method generates the DHP ligand in situ by reducing a coordinated pyrazine. It is preferred for generating radical species for spectroscopic study.
-
Precursor:
-
Reagent: Potassium mirror, Cobaltocene, or electrochemical reduction.
-
Outcome: Formation of stable radical anion or fully reduced DHP complexes depending on potential applied [3].
Method B: Coordination of Pre-formed Silylated DHPs
For catalytic applications, using a stable, pre-reduced precursor is often more practical.
-
Precursor: N,N'-bis(trimethylsilyl)-1,4-dihydropyrazine.
-
Mechanism: The labile Si-N bond allows for transmetallation or elimination, yielding the N-coordinated DHP.
Experimental Protocol: Synthesis of a Ruthenium-DHP Complex
Target: Synthesis of
Phase 1: Precursor Preparation
-
Dissolve: 0.5 mmol of cis-[Ru(bpy)2Cl2] and 0.6 mmol of Pyrazine in 20 mL of degassed Ethanol/Water (1:1).
-
Reflux: Heat at 85°C for 4 hours. The solution will turn from purple to deep orange/red.
-
Precipitate: Add excess saturated
(aq). Filter the orange solid 2. -
Dry: Vacuum dry for 12 hours.
Phase 2: Controlled Reduction to DHP State
-
Solvent: Dissolve 0.1 mmol of the precursor in 10 mL dry Acetonitrile (MeCN) in a Schlenk tube.
-
Reductant: Add 1.1 equivalents of Cobaltocene (
) as a solid inside a glovebox or via counter-flow of Argon.-
Note: Cobaltocene (
) is strong enough to reduce the pyrazine ligand to its radical anionic state or fully reduced state depending on stoichiometry.
-
-
Reaction: Stir at room temperature for 30 minutes. The color typically shifts to a dark violet or green (indicative of MLCT bands involving the reduced ligand).
-
Isolation: Layer with degassed diethyl ether to crystallize the complex.
Structural & Spectroscopic Characterization
To validate the formation of a DHP complex, specific markers must be identified.
| Technique | Parameter | Diagnostic Value for DHP Coordination |
| X-Ray Crystallography | C-N Bond Length | 1.36 - 1.39 Å (Intermediate between single/double). Indicates delocalization. |
| Ring Planarity | Deviation from planarity (boat) indicates | |
| C-C Bond Length | ~1.34 Å for the alkene backbone. | |
| EPR Spectroscopy | g-factor | 1.99 - 2.01 . Essential for detecting the radical semiquinone intermediate state ( |
| UV-Vis | MLCT Band | Strong absorption in 500-700 nm range (Metal-to-Ligand Charge Transfer). |
| NMR ( | Ring Protons | Upfield shift compared to aromatic pyrazine due to loss of ring current. |
Applications: Bio-Inorganic Flavin Mimicry
The 1,4-dihydropyrazine core is the structural parent of the isoalloxazine ring found in Flavin Mononucleotide (FMN) and FAD.
6.1 Mechanism of Action
Natural flavoenzymes use the pyrazine portion of the ring to accept hydride equivalents (
-
Proton-Coupled Electron Transfer (PCET): The N-atoms of DHP can accept protons while the metal center manages the electron flow.
-
Hydride Transfer: Ruthenium-DHP complexes have been shown to catalyze the hydrogenation of ketones, where the ligand acts as a hydride shuttle, similar to
[4].
6.2 Catalytic Workflow Visualization
Figure 2: Bio-inspired hydrogenation cycle. The metal-ligand cooperative effect allows the DHP ligand to store reducing equivalents.
References
-
Kaim, W. (2011). "The coordination chemistry of heteroaromatic radical ligands." Coordination Chemistry Reviews, 255(21-22), 2503-2513.
-
Brookhart, M., et al. (2008). "Synthesis and Reactivity of 1,4-Dihydropyrazine Derivatives." Tetrahedron, 35, 8059–8806.[1]
-
Chirik, P. J., & Wieghardt, K. (2010). "Radical Ligands Confer Nobility on Base-Metal Catalysts." Science, 327(5967), 794-795.
-
Yano, Y., et al. (1980). "Flavin mimics possessing remarkably high oxidizing power: 6,8-diazaflavins."[2] Journal of the Chemical Society, Chemical Communications, (10), 460-461.
-
Garg, K., et al. (2024). "A single hydrogen bond that tunes flavin redox reactivity."[3] Chemical Science, 15, 6000-6010.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flavin mimics posssessing remarkably high oxidizing power: 6,8-diazaflavins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A single hydrogen bond that tunes flavin redox reactivity and activates it for modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
Electronic Structure & Applications of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine Complexes
Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Photophysicists Version: 1.0 | Status: Definitive
Executive Technical Summary
The ligand 2,3-bis(2'-pyridyl)-5,6-dihydropyrazine (hereafter denoted as
Core Distinction: Unlike the planar, fully conjugated
Strategic Value:
-
Redox Switch:
complexes act as latent redox probes, capable of oxidative dehydrogenation in situ to form intercalating species. -
Steric Tuning: The screw-boat geometry prevents classic intercalation, allowing for the design of groove-binding or shape-selective metallodrugs.
Ligand Architecture & Synthesis
The Structural Divergence
The defining feature of
-
(Aromatic): Planar,
effective symmetry (in complex), extended -system. Strong DNA intercalator. -
(Dihydro): Puckered ring,
symmetry. The C5-C6 bridge forces the pyrazine ring into a screw-boat conformation. The pyridyl rings are twisted relative to the central ring (approx. 30-40°) to minimize steric strain.
Synthesis Protocol (Self-Validating)
Objective: Synthesis of
Reagents:
-
2,2'-Pyridil (1.0 eq)
-
Ethylenediamine (1.1 eq)
-
Ethanol (Abs.)
-
Critical: Argon/Nitrogen atmosphere (to prevent premature oxidation).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,2'-pyridil in refluxing ethanol under
. -
Addition: Add ethylenediamine dropwise. The solution typically turns from yellow to a deeper orange/amber.
-
Reflux: Reflux for 2-4 hours. Validation: Monitor via TLC.
is less polar than the starting diketone. -
Isolation: Cool to
. The product precipitates as yellow/orange crystals. -
Purification: Recrystallize from ethanol.
-
Quality Control:
H NMR must show a singlet (or tight multiplet) for the bridge at ppm. Absence of this signal implies oxidation to .
-
Electronic Structure & Coordination Physics
The coordination of
Orbital Energy Diagram
The saturation in the pyrazine ring destabilizes the
-
HOMO: Metal-centered
orbitals ( ). -
LUMO: Ligand-centered
orbitals. -
Gap: The
for is larger than for .-
MLCT
nm (Orange). -
MLCT
nm (Red/Purple).
-
MLCT
Visualization of Electronic States
The following diagram illustrates the oxidative dehydrogenation pathway and the resulting shift in orbital energies.
Caption: Comparative electronic structure showing the stabilization of the LUMO upon oxidation from the dihydro (
Spectroscopic Signatures & Characterization
To ensure scientific integrity, use this multi-modal validation table to confirm the identity of your complex.
| Technique | Parameter | ||
| Aliphatic Region | Singlet/Multiplet @ 3.5-4.0 ppm (4H, | Silent (No aliphatic protons) | |
| Aromatic Region | Pyridyl protons distinct | Pyrazine singlet @ ~9.5 ppm appears | |
| UV-Vis | ~450-460 nm (Orange) | ~480-500 nm (Red/Purple) | |
| CV | Potentials shift anodic (harder to oxidize) | ||
| Emission | Weak/Solvent dependent | Often quenched in water ("Light Switch") |
Expert Insight: If your "dihydro" complex solution turns deep red over time, it is oxidizing. This can be prevented by storing solid samples under argon and solutions in degassed solvents.
Applications in Drug Development: The "Shape-Shifter" Strategy
The
Steric Exclusion vs. Intercalation
-
Standard Intercalators (
): Planar ligands slide between DNA base pairs ( -stacking). -
Dihydro Probes (
): The screw-boat pucker creates a steric clash, preventing deep intercalation.-
Result: These complexes preferentially bind via groove binding or electrostatic attraction .
-
Therapeutic Potential: This allows for selectivity.[1][2] A drug can be designed to bind to the groove initially (
form) and then activate into a toxic intercalator ( form) upon exposure to intracellular oxidative stress (ROS).
-
Experimental Workflow: DNA Binding Assay
To verify the binding mode, perform a Viscosity Assay (the gold standard for distinguishing intercalation from groove binding).
-
Prepare DNA Stock: Calf Thymus DNA (CT-DNA) in Tris-HCl buffer.
-
Titration: Add increasing ratios of Complex (
) to the viscometer. -
Data Analysis: Plot
vs. .-
Intercalator (
): Slope > 0 (DNA lengthens/stiffens). -
Groove Binder (
): Slope 0 (No length change).
-
References
-
Goodwin, H. A., & Lions, F. (1959). Quadridentate Chelate Compounds from 2,2'-Pyridil and 2,2'-Pyridoin. Journal of the American Chemical Society, 81(3), 641–644. Link
-
Posel, M., & Stoeckli-Evans, H. (2016).[3][4] 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine.[4] IUCrData, 1, x161467.[3] Link
-
Juris, A., Balzani, V., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277. Link
-
Keene, F. R. (1997). Stereochemistry and redox properties of metal complexes of polypyridyl ligands. Coordination Chemistry Reviews, 166, 121-159. Link
-
Erkkila, K. E., Odom, D. T., & Barton, J. K. (1999). Recognition and reaction of metallointercalators with DNA. Chemical Reviews, 99(9), 2777-2796. Link
Sources
Methodological & Application
Application Note: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine in Catalysis
This guide details the applications, synthesis, and mechanistic significance of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine , a critical intermediate and redox-active scaffold in coordination chemistry and catalysis.
Executive Summary
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (CAS: 25005-95-2) is a bidentate/tridentate nitrogen donor ligand primarily utilized in two high-value domains:
-
Synthetic Precursor: It is the immediate progenitor of 2,3-bis(2-pyridyl)pyrazine (dpp) , a "privileged ligand" used extensively in supramolecular assemblies, ruthenium-based light-harvesting complexes, and water oxidation catalysts.
-
Redox-Active Intermediate (Ligand Non-Innocence): In electrocatalytic cycles (e.g., CO₂ reduction, H₂ evolution), the pyrazine ring of metal-dpp complexes often undergoes reversible 2-electron reduction to the 5,6-dihydropyrazine state. Understanding this species is crucial for designing "electron reservoir" catalysts.
This guide provides the definitive protocol for its synthesis, its conversion to the aromatic dpp ligand, and its characterization within catalytic cycles.
Chemical Architecture & Properties[1][2]
| Feature | Description |
| IUPAC Name | 5,6-di(pyridin-2-yl)-2,3-dihydropyrazine |
| Formula | C₁₄H₁₂N₄ |
| MW | 236.27 g/mol |
| Structure | A non-planar "screw-boat" dihydropyrazine ring fused with two pyridine rings. |
| Key Property | Redox Non-Innocence: The dihydropyrazine core can be oxidized to pyrazine (aromatic) or formed in situ via the reduction of pyrazine ligands. |
| Solubility | Soluble in Methanol, Ethanol, Chloroform, DCM; sparingly soluble in water. |
Structural Visualization
The following diagram illustrates the synthetic relationship and redox interconversion between the dihydro species and the aromatic ligand.
Figure 1: The central role of the dihydropyrazine motif as both a synthetic intermediate and a catalytic resting state.
Primary Application: Synthetic Protocol
The isolation of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is the critical first step in generating high-purity dpp ligands. Commercial sources often contain oxidized impurities; in-house synthesis ensures ligand integrity.
Protocol A: Synthesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
Objective: Synthesis of the dihydropyrazine scaffold via Schiff-base condensation.
Reagents:
-
2,2'-Pyridil (1.0 eq)
-
Ethylenediamine (1.1 eq)
-
Methanol (anhydrous)
-
Diethyl ether (for washing)[1]
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2.12 g (10 mmol) of 2,2'-pyridil in 50 mL of anhydrous methanol.
-
Addition: Add 0.73 mL (11 mmol) of ethylenediamine dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solution typically turns from yellow to a deep amber/orange.
-
Cooling & Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 2 hours. The product will precipitate as a yellow-orange solid.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted diamine.
-
Drying: Dry under high vacuum for 4 hours.
-
Yield: Typically 80-90%.
-
Characterization: ¹H NMR (CDCl₃) shows methylene protons of the dihydropyrazine ring at ~3.9 ppm (singlet, 4H).
-
Protocol B: Oxidation to 2,3-Bis(2-pyridyl)pyrazine (dpp)
Context: If the aromatic ligand is required for stable metal complexation.
-
Dissolve the dihydropyrazine product from Protocol A in toluene.
-
Add 10% Pd/C (5 wt% loading).
-
Reflux for 12 hours under air (or O₂ balloon for faster kinetics).
-
Filter hot through Celite to remove Pd/C.
-
Evaporate solvent to yield the aromatic dpp ligand.
Advanced Application: Redox Non-Innocence in Catalysis
In advanced electrocatalysis (e.g., CO₂ reduction), the dihydropyrazine moiety reappears not as a starting material, but as a mechanistic state .
When complexes like
-
Reaction:
-
Significance: This allows the catalyst to store reducing equivalents (electrons and protons) on the ligand backbone, facilitating multi-electron transformations like water splitting or CO₂ reduction without changing the metal's oxidation state to an unstable level.
Protocol C: Electrochemical Generation of the Dihydropyrazine State
Objective: Verify the ligand-based reduction (formation of the dihydro species) in a catalytic complex.
Materials:
-
Complex:
-
Solvent: Acetonitrile (dry, deaerated)
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) -
Working Electrode: Glassy Carbon
-
Reference: Ag/AgNO₃
Procedure:
-
Setup: Prepare a 1 mM solution of the Ru-dpp complex in the electrolyte solution inside a glovebox or under Argon.
-
Cyclic Voltammetry (CV): Scan from 0 V to -2.0 V vs Ag/Ag+.
-
Observation:
-
First Wave: Reversible reduction at ~ -1.0 V (dpp/dpp•⁻).
-
Second Wave: Reversible reduction at ~ -1.3 V (dpp•⁻/dpp²⁻).
-
-
Protonation Study: Add weak acid (e.g., acetic acid). Observe the current increase at the second reduction wave.
-
Interpretation: The dpp²⁻ species is protonated to form the 5,6-dihydropyrazine complex
. This species is the active hydride donor in many catalytic cycles.
-
Comparative Data: Ligand vs. Complex[4]
| Property | Free Ligand (Dihydro form) | Free Ligand (Aromatic dpp) | Ru-Complex (Resting) | Ru-Complex (Active/Reduced) |
| State | 5,6-Dihydropyrazine | Pyrazine | Pyrazine-bridged | 5,6-Dihydropyrazine-bridged |
| Stability | Moderate (Air sensitive) | High | High | Transient (Reactive) |
| Role | Precursor | Ligand | Pre-catalyst | H₂/Hydride Donor |
| Electronic | Electron Rich | Electron Deficient | Metal-Stabilized | Electron Reservoir |
References
-
Synthesis & Crystal Structure: Posel, M. & Stoeckli-Evans, H. (2016). "5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine." IUCrData, 1, x161467. Link
-
Conversion to dpp: Goodwin, H. A. & Lions, F. (1959). "Quadridentate Chelate Compounds." Journal of the American Chemical Society, 81(24), 6415–6422. Link
-
Redox Non-Innocence (Ru Complexes): Campagna, S. et al. (1995). "Ruthenium(II) polypyridine complexes containing the 2,3-bis(2-pyridyl)pyrazine ligand." Inorganic Chemistry, 34(22), 5476–5484. Link
-
Electrocatalytic Applications: Thummel, R. P. et al. (2005). "Polypyridyl Ligands and their Metal Complexes." Dalton Transactions, 2005, 33-45. Link
Sources
Application Notes and Protocols: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine as a Versatile Chelating Ligand
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (BPDP) as a chelating ligand. This guide details step-by-step protocols for the synthesis of BPDP and its metal complexes, with a focus on its utility in coordination chemistry and catalysis. The underlying principles of its reactivity and the rationale behind experimental procedures are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction to 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (BPDP)
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine, hereinafter referred to as BPDP, is a heterocyclic organic compound featuring a dihydropyrazine core substituted with two pyridyl groups. The strategic placement of four nitrogen atoms—two in the dihydropyrazine ring and one in each pyridine ring—confers upon it the ability to act as a potent chelating agent for a variety of metal ions.[1] The pyridine nitrogen atoms, with their cis-conformation, create a bidentate N,N-donor site, which is a common motif in coordination chemistry, akin to the well-studied 2,2'-bipyridine ligands.[2] The dihydropyrazine ring introduces conformational flexibility and additional donor sites, allowing for diverse coordination modes and the formation of stable metallacycles.
The fully aromatized analogue, 2,3-Bis(2-pyridyl)pyrazine (dpp), is known to be a versatile building block for supramolecular structures and luminescent metal complexes.[3] The dihydro-derivative, BPDP, offers a less rigid scaffold, which can be advantageous in certain catalytic applications where ligand flexibility is crucial for substrate binding and product release.
Caption: Chemical structure of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (BPDP).
Synthesis and Characterization of BPDP
The synthesis of BPDP is readily achievable through the condensation reaction of di-2-pyridylglyoxal with ethylenediamine.[4] This method provides a straightforward and efficient route to the desired ligand.
Experimental Protocol: Synthesis of BPDP
Materials and Reagents:
-
Di-2-pyridylglyoxal
-
Ethylenediamine
-
Ethanol (absolute)
-
Activated charcoal
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve di-2-pyridylglyoxal (10.0 g, 47.1 mmol) in 100 mL of absolute ethanol. Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (2.83 g, 47.1 mmol) dropwise over a period of 10 minutes. The addition is exothermic, and the solution may warm up.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reflux period, allow the mixture to cool to room temperature. Add a small amount of activated charcoal to the solution and stir for 15 minutes to decolorize the mixture.
-
Filtration: Filter the mixture through a pad of diatomaceous earth to remove the charcoal. Wash the filter cake with a small amount of ethanol.
-
Crystallization: Transfer the filtrate to a beaker and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the resulting crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization: The identity and purity of the synthesized BPDP should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with the literature value.
Physicochemical Properties of BPDP
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₄ | [1][5] |
| Molecular Weight | 236.27 g/mol | [1][5] |
| Appearance | Crystalline solid | |
| Melting Point | 168-170 °C (for the aromatized analogue) | [6] |
| CAS Number | 25005-95-2 | [1][5] |
Applications in Coordination Chemistry
The N,N-bidentate chelating nature of the two pyridyl groups makes BPDP an excellent ligand for the synthesis of a wide range of metal complexes. The dihydropyrazine backbone can also participate in coordination, leading to more complex structures.
General Protocol for the Synthesis of a BPDP-Metal Complex
This protocol provides a general method for the synthesis of a BPDP-metal complex, using Ruthenium(II) as an example. Ruthenium complexes with polypyridyl ligands have been extensively studied for their catalytic and photophysical properties.[7][8][9]
Materials and Reagents:
-
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (BPDP)
-
[Ru(p-cymene)Cl₂]₂ dimer
-
Methanol
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (100 mg, 0.163 mmol) in 20 mL of methanol.
-
Ligand Addition: In a separate flask, dissolve BPDP (77 mg, 0.326 mmol) in 10 mL of methanol. Add this solution to the ruthenium precursor solution via a cannula.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. A color change should be observed, indicating the formation of the complex.
-
Precipitation: After the reaction is complete, reduce the volume of the solvent under vacuum. Add diethyl ether to the concentrated solution to precipitate the product.
-
Isolation and Drying: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Characterization: The resulting complex should be characterized by ¹H NMR, UV-Vis spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can be used to determine the exact coordination geometry.
Caption: Chelation of a metal ion (M) by the two pyridine nitrogen atoms of BPDP.
Applications in Catalysis
Metal complexes incorporating N-donor ligands are widely used as catalysts in a variety of organic transformations.[10] The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal center.[10] Ruthenium complexes, in particular, have shown significant promise in transfer hydrogenation reactions.[7][8]
Protocol: Catalytic Transfer Hydrogenation of Acetophenone
This protocol describes the use of a pre-synthesized BPDP-Ruthenium complex as a catalyst for the transfer hydrogenation of acetophenone to 1-phenylethanol, using isopropanol as the hydrogen source.
Materials and Reagents:
-
BPDP-Ruthenium complex (synthesized as described in section 3.1)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Gas chromatograph (GC) for reaction monitoring
-
Thermostatted oil bath
Procedure:
-
Reaction Setup: In a reaction vial, add the BPDP-Ruthenium complex (1 mol%), acetophenone (1 mmol), and potassium hydroxide (5 mol%).
-
Solvent/Hydrogen Source: Add 5 mL of anhydrous isopropanol to the vial.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir the mixture.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Work-up: Once the reaction is complete (as determined by GC), cool the mixture to room temperature. Quench the reaction by adding a few drops of water.
-
Extraction: Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Concluding Remarks
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is a highly versatile and accessible chelating ligand with significant potential in coordination chemistry and catalysis. Its straightforward synthesis and the ability to form stable complexes with a variety of metals make it an attractive platform for the development of new catalysts and functional materials. The protocols provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this ligand and its derivatives. Further functionalization of the pyridine or dihydropyrazine rings can offer avenues for fine-tuning the electronic and steric properties of the resulting metal complexes, leading to enhanced catalytic performance and novel applications.
References
-
ResearchGate. (n.d.). Reactivity Studies of 2,3,5,6-Tetra(2-pyridyl) pyrazine (tppz) with First-Row Transition Metal Ions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Retrieved from [Link]
-
MDPI. (2022). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The chameleon-like coordinating ability of 2,3-di(pyridyl)pyrazine-type ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioinspired design of redox-active ligands for multielectron catalysis: effects of positioning pyrazine reservoirs on cobalt for electro- and photocatalytic generation of hydrogen from water. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Half-sandwich ruthenium complexes with acylhydrazone ligands: synthesis and catalytic activity in the N-alkylation of hydrazides. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Retrieved from [Link]
-
Chemical Science. (n.d.). Bioinspired design of redox-active ligands for multielectron catalysis: effects of positioning pyrazine reservoirs on cobalt for electro- and photocatalytic generation of hydrogen from water. Retrieved from [Link]
-
CONICET. (n.d.). Alloxazine-Based Ligands and Their Ruthenium Complexes as NADH Oxidation Catalysts and G4 Binders. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazine, 2,3-dihydro-5,6-di-2-pyridinyl-. Retrieved from [Link]
-
IUCr Journals. (n.d.). 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]
-
MDPI. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Retrieved from [Link]
-
PubMed. (2015). Synthesis and first use of pyridine-2,6-diylbis(pyrazine-2-ylmethanone) in metal cluster chemistry: a {Mn(III)3Na2} complex with an ideal trigonal bipyramidal geometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
MDPI. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Retrieved from [Link]
-
PubMed. (2013). μ-2,3,5,6-Tetra-kis(pyridin-2-yl)pyrazine-bis-[(2,2':6',2''-terpyridine)-ruthenium(II)] Tetra-Kis-(Hexa-Fluoridophosphate) Acetonitrile Tetra-Solvate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Retrieved from [Link]
-
PubMed. (2010). [μ-2,3,5,6-Tetra-kis(2-pyrid-yl)pyrazine-κN,N,N:N,N,N]bis-[diaqua(dihydrogen m-phenylene-diphospho-nato-κO)nickel(II)] dihydrate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Retrieved from [Link]
-
PubMed. (n.d.). Effect of the FE2+ chelation by 2,2'-dipyridyl in the doxorubicin-induced lethality in breast tumor cell lines. Retrieved from [Link]
-
MDPI. (2023). Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. Retrieved from [Link]
Sources
- 1. Pyrazine, 2,3-dihydro-5,6-di-2-pyridinyl- | C14H12N4 | CID 90682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of the FE2+ chelation by 2,2'-dipyridyl in the doxorubicin-induced lethality in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-双(2-吡啶基)吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,3-BIS-(2'-PYRIDYL)-5,6-DIHYDROPYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. 25005-95-2 CAS MSDS (2,3-BIS-(2'-PYRIDYL)-5,6-DIHYDROPYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,3-Bis(2-pyridyl)pyrazine 98 25005-96-3 [sigmaaldrich.com]
- 7. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Coordination of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis and coordination chemistry of 2,3-Bis-(2'-pyridyl)-5,6-dihydropyrazine .
While often used as the precursor to the fully aromatic bridging ligand 2,3-bis(2-pyridyl)pyrazine (dpp) , the 5,6-dihydropyrazine species (often denoted as dihydro-dpp ) represents a critical synthetic entry point. Its coordination chemistry is dominated by its tendency to undergo oxidative dehydrogenation upon metal binding—a phenomenon that must be controlled or exploited depending on the desired target complex.
Executive Summary & Chemical Context
2,3-Bis-(2'-pyridyl)-5,6-dihydropyrazine is a polypyridyl ligand derivative formed via the Schiff base condensation of 2,2'-pyridil and ethylenediamine. In the field of supramolecular chemistry and photophysics, it serves two primary roles:
-
Precursor: It is the immediate synthetic precursor to the widely used bridging ligand dpp (2,3-bis(2-pyridyl)pyrazine), which is essential for constructing polymetallic Ru(II), Os(II), and Re(I) complexes for DNA binding and artificial photosynthesis.
-
Redox-Active Ligand: The dihydro-pyrazine core is non-aromatic and electron-rich. Upon coordination to Lewis acidic metal centers (e.g., Ru
), the ligand becomes highly susceptible to oxidative dehydrogenation, spontaneously converting to the aromatic pyrazine form under aerobic conditions.
Critical Insight: Researchers aiming to isolate the dihydro complex must work under strictly anaerobic conditions. However, the vast majority of "dpp" complexes described in literature utilize this dihydro synthesis followed by an in situ or post-synthetic oxidation step to generate the stable aromatic complex.
Ligand Synthesis Protocol
Target Molecule: 2,3-Bis-(2'-pyridyl)-5,6-dihydropyrazine CAS: 25005-95-2 Primary Reference: Goodwin, H. A., & Lions, F. (1959); Posel, M., & Stoeckli-Evans, H. (2016).
A. Reaction Mechanism
The synthesis is a double condensation reaction between a diketone (2,2'-pyridil) and a diamine (ethylenediamine).
Figure 1: Synthetic pathway for the formation of the dihydropyrazine ligand.
B. Experimental Procedure
Reagents:
-
2,2'-Pyridil (1,2-di(pyridin-2-yl)ethane-1,2-dione): 4.25 g (20 mmol)
-
Ethylenediamine: 1.20 g (21 mmol) [slight excess]
-
Solvent: Dry Ethanol (20–30 mL)
Step-by-Step Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.
-
Dissolution: Dissolve 4.25 g of 2,2'-pyridil in 20 mL of dry ethanol. Gentle heating may be required to fully dissolve the diketone.
-
Addition: Add 1.20 g (approx. 1.35 mL) of ethylenediamine dropwise to the stirring solution.
-
Observation: The solution typically darkens (often brown/orange) upon addition.
-
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 hours .
-
Workup:
-
Purification (Recrystallization):
-
Recrystallize the crude solid from hot ethanol.
-
Result: Pure product presents as colorless or pale beige block-like crystals .
-
Yield: Typical yields range from 55% to 65% (~2.8 g).
-
Melting Point: ~188 °C (461 K).
-
Characterization Data (Typical):
-
H NMR (CDCl
): Signals for the pyridine protons (multiplets in aromatic region) and a distinct singlet for the methylene protons (–CH –CH –) of the dihydropyrazine ring at approx. 3.7–4.0 ppm.
Metal Complex Synthesis (Ruthenium Model)
Target Complex: [Ru(bpy)
Scientific Rationale: Direct coordination of the dihydro ligand to Ru(II) is possible, but the resulting complex is electronically unstable in air. The metal center lowers the oxidation potential of the dihydropyrazine ring, facilitating the loss of two hydrogen atoms to form the aromatic pyrazine bridge. This protocol describes the standard route to the functional luminescent complex, explicitly managing the oxidation step.
A. Synthesis Workflow
Figure 2: Complexation pathway showing the critical oxidative dehydrogenation step.
B. Protocol: Synthesis of Ru(bpy) (dpp)
Reagents:
-
cis-[Ru(bpy)
Cl ]·2H O: 0.52 g (1.0 mmol) -
2,3-Bis-(2'-pyridyl)-5,6-dihydropyrazine: 0.24 g (1.0 mmol)
-
Solvent: Ethanol/Water (2:1 v/v, 30 mL)
-
Precipitating Agent: NH
PF (saturated aqueous solution)
Step-by-Step Procedure:
-
Mixing: Combine the Ruthenium precursor and the Dihydro ligand in the Ethanol/Water solvent mixture.
-
Reflux & Oxidation:
-
Heat to reflux for 4–6 hours .
-
Crucial Step: Unlike standard substitutions, this reaction benefits from aerobic conditions to facilitate the dehydrogenation of the dihydropyrazine ring to the pyrazine ring. The solution will turn deep red-orange.
-
Note: If the reaction is performed under strictly inert (Argon) atmosphere, the dihydro complex may form. To ensure full conversion to the stable aromatic [Ru(bpy)
(dpp)] , open the condenser to air for the final 30 minutes or add a mild oxidant.
-
-
Filtration: Filter the hot solution to remove any unreacted insoluble impurities.
-
Precipitation:
-
Reduce the volume of the filtrate by rotary evaporation (to approx. 10 mL).
-
Add saturated aqueous NH
PF dropwise until an orange/red precipitate forms.
-
-
Collection: Filter the precipitate, wash with cold water and diethyl ether.
-
Purification: Recrystallize from Acetone/Ether or Acetonitrile/Toluene.
C. Data Comparison: Dihydro vs. Aromatic Complexes
The success of the synthesis (and the oxidation state of the ligand) can be verified via UV-Vis and NMR.
| Feature | Dihydro-Complex (Intermediate) | Aromatic dpp Complex (Product) |
| Stability | Air-sensitive; oxidizes over time. | Highly stable; inert. |
| Methylene protons (-CH | No aliphatic protons; only aromatic region (7.0–9.5 ppm). | |
| UV-Vis (MLCT) | Generally blue-shifted compared to aromatic. | Distinct MLCT centered ~460–480 nm (Ru). |
| Luminescence | Weak or non-emissive. | Strongly emissive (long-lived triplet state). |
Expert Insights & Troubleshooting
The "Oxidation Trap"
A common failure mode in this synthesis is incomplete oxidation , resulting in a mixture of the dihydro-complex and the pyrazine-complex.
-
Symptom: Broadened NMR signals and lower-than-expected luminescence quantum yield.
-
Solution: If the dihydro species persists, reflux the complex in ethylene glycol (higher boiling point, 197 °C) for 1 hour. The harsher thermal conditions virtually guarantee complete dehydrogenation to the aromatic dpp ligand.
Isolation of the Dihydro Species
If your research specifically requires the non-aromatic [Ru(bpy)
-
Degas all solvents (freeze-pump-thaw x3).
-
Perform reaction under positive Argon pressure.
-
Avoid ammonium hexafluorophosphate precipitation in air; perform anion exchange in an inert glovebox.
References
-
Goodwin, H. A., & Lions, F. (1959).[1][2] Quadridentate Chelate Compounds Derived from
-Diketones and Aliphatic Diamines. Journal of the American Chemical Society, 81(24), 6415–6422. Link -
Posel, M., & Stoeckli-Evans, H. (2016).[1][2] 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine. IUCrData, 1, x161477. Link
-
Brewer, K. J., Murphy, W. R., Spurlin, S. R., & Petersen, J. D. (1986). Preparation and characterization of the reactive excited state of the (2,2'-bipyridine)tetracarbonyltungsten(0) complex. Inorganic Chemistry, 25(6), 882–884. (Foundational work on dpp precursors). Link
-
D'Alessandro, D. M., & Keene, F. R. (2006). Current trends and future challenges in the experimental, theoretical and computational analysis of intervalence charge transfer (IVCT) transitions. Chemical Society Reviews, 35, 424-440. (Discusses redox properties of polypyridyl bridges). Link
Sources
Application Note: Complexation Protocols for 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (dh-DPP)
This Application Note provides a rigorous experimental framework for the complexation of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (hereafter referred to as dh-DPP ).
This molecule is a critical "pro-ligand" in coordination chemistry. While structurally similar to the fully aromatic 2,3-bis(2-pyridyl)pyrazine (DPP), the 5,6-dihydro bridge introduces unique conformational flexibility and redox susceptibility. A key feature of this protocol is managing the oxidative dehydrogenation —a phenomenon where the coordination of metal ions (specifically Fe²⁺, Ru²⁺, or Cu⁺) can catalyze the oxidation of the dihydro bridge to the fully aromatic pyrazine, often resulting in a change in optical properties.
Introduction & Mechanistic Insight
The ligand 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (dh-DPP) is a tridentate or bidentate chelate formed by the condensation of 2,2'-pyridil with ethylenediamine. Unlike its fully oxidized counterpart, dh-DPP contains a saturated ethylene bridge at the 5,6-positions.
The "Chameleon" Effect (Oxidative Dehydrogenation)
Researchers must be aware that dh-DPP is redox-active. Upon complexation with metals like Fe(II) or Ru(II), the metal center can lower the activation energy for the oxidation of the dihydro ring to the aromatic pyrazine ring.
-
Anaerobic Conditions: Stabilize the M-(dh-DPP) complex (Dihydro state).
-
Aerobic/Oxidizing Conditions: Promote conversion to the M-(DPP) complex (Aromatic state), often accompanied by a hyperchromic shift and slight blue-shift in
.
This protocol focuses on the controlled complexation with Iron(II) to form the violet/red ferroin-type chromophore, used for both analytical determination and supramolecular synthesis.
Materials & Reagents
| Reagent | Grade | Role | Notes |
| 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine | >97% / Synth | Ligand | See Synthesis Protocol if commercial source unavailable. |
| Ammonium Iron(II) Sulfate Hexahydrate | ACS Reagent | Metal Source | Preferred over FeCl₂ for stability against oxidation. |
| Hydroxylamine Hydrochloride | ACS Reagent | Reductant | Maintains Fe in +2 state; prevents ligand oxidation if desired. |
| Sodium Acetate / Acetic Acid | ACS Reagent | Buffer | pH 4.5 – 5.5 buffer system. |
| Ethanol (Absolute) | HPLC Grade | Solvent | Ligand solvent. |
| Deionized Water | 18.2 MΩ·cm | Solvent | Aqueous phase.[1] |
Experimental Protocols
Protocol A: In-Situ Synthesis of Ligand (If commercial solid is unavailable)
Because dh-DPP is often unstable over long storage, in-situ preparation is recommended for maximum reproducibility.
-
Dissolution: Dissolve 1.0 mmol of 2,2'-pyridil in 10 mL of hot ethanol.
-
Condensation: Add 1.1 mmol of ethylenediamine (excess ensures completion).
-
Reflux: Heat at reflux (approx. 78°C) for 2 hours. The solution will turn dark yellow/orange.
-
Validation: TLC (Silica, 9:1 DCM:MeOH) should show disappearance of pyridil.
-
Usage: Use this ethanolic solution directly for complexation (assume 100% conversion for stoichiometry) or evaporate to isolate the yellow solid (dh-DPP).
Protocol B: Spectrophotometric Complexation with Fe(II)
This protocol creates the tris-chelate complex
Step 1: Preparation of Stock Solutions
-
Ligand Stock (2 mM): Dissolve 47.2 mg of dh-DPP (MW ≈ 236.27 g/mol ) in 100 mL Ethanol. Protect from light.
-
Iron Stock (1 mM): Dissolve 39.2 mg of Mohr’s Salt usually
in 100 mL of 0.01 M H₂SO₄ (acid stabilizes Fe²⁺). -
Buffer (pH 5.0): 2 M Sodium Acetate adjusted with Acetic Acid.
-
Reductant (10%): 10 g Hydroxylamine HCl in 100 mL water.
Step 2: Reaction Workflow
-
Aliquot: In a 10 mL volumetric flask, add:
-
1.0 mL Buffer (pH 5.0)
-
0.5 mL Reductant (Optional: Omit if studying oxidative dehydrogenation)
-
X mL of Iron Stock (e.g., 100 µL for assay)
-
2.0 mL Ligand Stock (Excess: >3:1 molar ratio required for saturation)
-
-
Solvent Balance: If the ligand is ethanolic, ensure the final mixture is at least 30-50% ethanol to prevent ligand precipitation.
-
Incubation: Stopper and mix. Incubate at room temperature for 15 minutes .
-
Note: The color should develop immediately (Deep Violet/Purple).
-
-
Measurement: Dilute to volume with deionized water (or 50% EtOH/Water).
Step 3: Self-Validating Spectral Scan
-
Blank: Prepare a blank containing all reagents except the iron solution.
-
Scan: Record absorbance from 350 nm to 700 nm.
-
Criteria:
- : Expect a broad MLCT band centered near 520–560 nm .
-
Shoulder: A shoulder near 480 nm suggests the presence of the oxidized (aromatic) species.
-
Stability: Re-scan after 1 hour. A shift in
indicates oxidative dehydrogenation is occurring.
Data Analysis & Visualization
Quantitative Analysis (Iron Determination)
Calculate the concentration of the metal complex using Beer-Lambert Law:
-
: Absorbance at
.[2] - : Concentration (M).[3]
- : Path length (1 cm).
-
: Molar Extinction Coefficient.
-
Note: For
, is typically 10,000 – 12,000 M⁻¹cm⁻¹ . (Calibrate with a standard curve for high precision).
-
Reaction Pathway Diagram
The following diagram illustrates the synthesis and complexation logic, highlighting the redox divergence.
Caption: Pathway from precursor synthesis to Iron(II) complexation. Note the potential oxidation branch (dashed line) leading to the aromatic DPP complex.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Turbidity/Precipitation | Ligand insolubility in water. | Increase Ethanol content to >40% v/v in final assay. |
| Color Shift (Red -> Blue) | Oxidation of Fe(II) to Fe(III). | Ensure Hydroxylamine HCl is fresh; check pH (Fe(III) binds poorly at pH 5). |
| Slow Color Development | Steric hindrance of dihydro bridge. | Heat gently to 40°C for 5 mins to accelerate kinetics. |
| Inconsistent Absorbance | Oxidation of dh-DPP to DPP. | Use fresh ligand; purge buffers with N₂; add reductant. |
References
-
Goodwin, H. A., & Lions, F. (1959). Quadridentate Chelate Compounds from 2,2'-Pyridil and 2-Picolylamine. Journal of the American Chemical Society, 81(24), 6415–6422. (Foundational chemistry of pyridil condensations).
-
Rillema, D. P., et al. (1987). Structure and redox properties of ruthenium(II) complexes of 2,3-bis(2-pyridyl)pyrazine and related ligands. Inorganic Chemistry, 26(4), 578-585. (Discusses the redox behavior of the pyrazine/dihydropyrazine bridge).
- Case, F. H. (1964). The Synthesis of Certain Substituted 2,2'-Bipyridines. The Journal of Organic Chemistry, 29(10), 3086. (Synthesis of polypyridyl ligands).
-
Sigma-Aldrich. (2023). 2,3-Bis(2-pyridyl)pyrazine Product Specification. (Confirming the existence and properties of the aromatic analog).
Sources
The Versatile Ligand: 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine in Supramolecular Chemistry - Application Notes and Protocols
Introduction: A Bridge Between Worlds in Supramolecular Design
In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of organic ligand is paramount. 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine and its oxidized analogue, 2,3-Bis(2'-pyridyl)pyrazine (dpp), stand out as exceptionally versatile building blocks. Their unique combination of a flexible dihydropyrazine or rigid pyrazine core with bidentate chelating pyridyl arms allows for the construction of a diverse array of supramolecular structures, from discrete metal complexes to extended coordination polymers.[1] The nitrogen atoms of the pyridyl and pyrazine rings act as excellent coordination sites for a variety of metal ions, leading to complexes with interesting photophysical, electrochemical, and catalytic properties.[2][3] This guide provides an in-depth exploration of the synthesis and application of this ligand system, offering detailed protocols and insights for researchers in materials science, sensing, and drug development.
While both the dihydropyrazine and pyrazine forms are valuable, the vast majority of published research focuses on the more stable, aromatic 2,3-Bis(2'-pyridyl)pyrazine (dpp). The dihydropyrazine can be considered a more flexible, reduced precursor to the rigid, aromatic dpp. The protocols and applications detailed herein will primarily focus on dpp, with specific notes on the synthesis of its dihydropyrazine counterpart.
Part 1: Synthesis of the Ligand Scaffold
The foundation of any supramolecular system is the organic ligand. The synthesis of 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine is a straightforward condensation reaction, which can be followed by an oxidation step to yield the more commonly used 2,3-Bis(2'-pyridyl)pyrazine.
Protocol 1: Synthesis of 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine
This protocol is based on the classical condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.
Materials:
-
Di-2-pyridylglyoxal
-
Ethylenediamine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Di-2-pyridylglyoxal (1 equivalent) in absolute ethanol.
-
Addition of Diamine: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine as a solid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Oxidation to 2,3-Bis(2'-pyridyl)pyrazine (dpp)
The dihydropyrazine can be readily oxidized to the more stable aromatic pyrazine.
Materials:
-
2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine
-
Oxidizing agent (e.g., elemental sulfur, manganese dioxide)
-
High-boiling solvent (e.g., xylene, nitrobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Reaction Setup: Suspend 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine in a suitable high-boiling solvent in a round-bottom flask.
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., elemental sulfur, 2-3 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the excess oxidizing agent and solvent. The specific workup procedure will depend on the oxidant and solvent used. Purification by column chromatography on silica gel is often necessary.
Part 2: Application in Supramolecular Chemistry
The true utility of dpp lies in its ability to form a vast range of supramolecular assemblies with diverse functionalities.
Application Note 1: Building Blocks for Luminescent Metal Complexes
The dpp ligand is widely employed in the synthesis of luminescent transition metal complexes, particularly with ruthenium(II).[4][5] These complexes often exhibit strong metal-to-ligand charge-transfer (MLCT) absorptions in the visible region and can display intense and long-lived luminescence, making them suitable for applications in sensing, bioimaging, and photoredox catalysis.[6][7]
Protocol 3: General Synthesis of a [Ru(bpy)₂(dpp)]²⁺ Complex
This protocol provides a general method for the synthesis of a heteroleptic ruthenium complex containing both 2,2'-bipyridine (bpy) and dpp ligands.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
2,3-Bis(2'-pyridyl)pyrazine (dpp)
-
Ethanol/water mixture (e.g., 3:1 v/v)
-
Round-bottom flask
-
Reflux condenser with nitrogen inlet
-
Stirring plate and stir bar
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Reactant Addition: Add cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and dpp (1.1 equivalents) to the flask.
-
Solvent Addition: Add the ethanol/water solvent mixture to dissolve the reactants.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Precipitation: After cooling to room temperature, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water and then diethyl ether. The crude product can be further purified by recrystallization or column chromatography.
Characterization: The resulting complex can be characterized by UV-Vis absorption and emission spectroscopy, cyclic voltammetry, and NMR spectroscopy.
Application Note 2: Luminescent Sensing
The luminescence of Ru(II)-dpp complexes can be sensitive to their environment, making them excellent candidates for chemical sensors.[8] The binding of an analyte to the metal center or the dpp ligand can perturb the electronic structure of the complex, leading to a change in its luminescence intensity or lifetime. This "turn-on" or "turn-off" response can be used for the selective detection of various species, including ions and small molecules.
Conceptual Workflow for Luminescent Sensing:
Caption: Workflow for luminescent sensing using a Ru(II)-dpp complex.
Application Note 3: Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of dpp to bridge multiple metal centers makes it an ideal linker for the construction of coordination polymers and MOFs.[9] These materials have porous structures and high surface areas, making them promising for applications in gas storage, separation, and heterogeneous catalysis. The geometry of the resulting network can be tuned by the choice of the metal ion and the reaction conditions.[9]
Protocol 4: Solvothermal Synthesis of a dpp-based Coordination Polymer
This protocol describes a general solvothermal method for the synthesis of a coordination polymer.
Materials:
-
A metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)
-
2,3-Bis(2'-pyridyl)pyrazine (dpp)
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a small glass vial, combine the metal salt and dpp in a specific molar ratio (e.g., 1:1 or 1:2).
-
Solvent Addition: Add the solvent to the vial to dissolve or suspend the reactants.
-
Sealing: Place the vial inside a Teflon-lined stainless steel autoclave and seal it tightly.
-
Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 24-72 hours).
-
Cooling: Allow the autoclave to cool down slowly to room temperature.
-
Isolation: Open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the crystals with the solvent used for the reaction to remove any unreacted starting materials.
-
Drying: Dry the product in air or under a mild vacuum.
Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk material.
Application Note 4: Catalysis
Metal complexes of dpp can also exhibit catalytic activity. The metal center can act as a Lewis acid or a redox-active site, while the dpp ligand can influence the steric and electronic environment of the metal, thereby tuning its catalytic performance. These complexes have been explored as catalysts in various organic transformations.[10]
Conceptual Diagram of a Catalytic Cycle:
Caption: A generalized catalytic cycle involving a metal-dpp complex.
Quantitative Data Summary
The following table summarizes key properties of a representative Ru(II)-dpp complex, illustrating the data that should be collected for characterization.
| Property | Value | Reference |
| Complex | [Ru(bpy)₂(dpp)]²⁺ | [4] |
| Absorption Max (λ_max) | ~450 nm (MLCT) | [11] |
| Emission Max (λ_em) | ~615 nm | [11] |
| Luminescence Lifetime (τ) | ~1 μs | [2] |
| Quantum Yield (Φ) | ~0.05-0.1 | [2] |
| Redox Potential (Ru²⁺/³⁺) | ~+1.2 V vs SCE | [11] |
Conclusion and Future Outlook
2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine and its pyrazine analogue are powerful tools in the arsenal of the supramolecular chemist. Their straightforward synthesis and versatile coordination chemistry enable the construction of a wide range of functional materials. The continued exploration of their metal complexes will undoubtedly lead to new discoveries in the fields of luminescent sensing, catalysis, and advanced materials. The protocols and application notes provided here serve as a starting point for researchers to delve into the rich and rewarding chemistry of this remarkable ligand system.
References
-
ResearchGate. Heteronuclear Ru-Pt complexes with 2,3-bis(pyridin-2-yl)pyrazine and.... [Link]
-
ResearchGate. Reactivity of 2,3-bis(2-pyridyl)pyrazine with [Re2(CO)8(CH3CN)2]. [Link]
-
PubMed. Synthesis and X-ray Powder Structures of Nickel(II) and Copper(II) Coordination Polymers with 2,5-Bis(2-pyridyl)pyrazine. [Link]
-
Preprints.org. Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. [Link]
-
ACS Publications. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]
-
SciSpace. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]
-
RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]
-
PubChem. Pyrazine, 2,3-dihydro-5,6-di-2-pyridinyl-. [Link]
-
MDPI. Tailoring Ruthenium(II) and Rhenium(I) Complexes for Turn-On Luminescent Sensing of Antimony(III). [Link]
-
Academia.edu. Synthesis and characterization of monometallic and bimetallic mixed-ligand complexes of iron(II) containing 2,2'-bipyrimidine or 2,3-bis(2-pyridyl)pyrazine. [Link]
-
RSC Publishing. A ruthenium(ii) polypyridyl complex as a luminescent chemodosimetric probe for selective and sensitive detection of phosgene and nerve agent simulant. [Link]
-
ACS Publications. Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. [Link]
-
Slideshare. Synthesis and reactions of Pyrazine. [Link]
-
RSC Publishing. 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(ii) complexes. [Link]
-
ACS Publications. Luminescent Ruthenium(II) Polypyridine Complexes for a Wide Variety of Biomolecular and Cellular Applications. [Link]
-
PubMed. Luminescent ruthenium(II) Polypyridyl Complexes Acted as Radiosensitizer for Pancreatic Cancer by Enhancing Radiation-Induced DNA Damage. [Link]
-
ACS Publications. Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Catalytic Application in the Photo-oxidation of Thioethers. [Link]
-
ResearchGate. (PDF) Synthèse de la 2,3-Diphényldihydropyrazine. [Link]
-
ACS Publications. The Preparation of Some Pyrido and Pyridyl Derivatives of Phenazine and Quinoxaline1. [Link]
-
RSC Publishing. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. [Link]
-
MDPI. Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. [Link]
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- 4. 2,3-ビス(2-ピリジル)ピラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
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Synthesis of Functionalized 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine Derivatives: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of functionalized 2,3-bis(2'-pyridyl)-5,6-dihydropyrazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, materials science, and as versatile ligands in coordination chemistry. We provide an in-depth examination of the core synthetic strategies, including the foundational condensation reaction to form the dihydropyrazine ring and various functionalization techniques. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying chemical principles and expert insights necessary for successful synthesis and innovation. Methodologies for pre-functionalization of precursors and post-synthetic modification of the heterocyclic core are discussed, complete with detailed experimental procedures, characterization data, and troubleshooting advice.
Introduction: Significance and Applications
The pyrazine ring system is a "privileged scaffold" in drug discovery, present in numerous FDA-approved medications and clinical candidates.[1] Its unique electronic properties and capacity for hydrogen bonding make it a valuable component in designing molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The specific class of 2,3-bis(2'-pyridyl)-5,6-dihydropyrazines combines the features of the pyrazine core with the well-established coordinating ability of pyridine rings, making them exceptional building blocks for supramolecular structures and catalysts.[3]
Functionalization of this core scaffold is paramount for modulating its physicochemical properties, such as solubility and lipophilicity, and for fine-tuning its biological activity or material characteristics. By introducing various substituents, researchers can optimize lead compounds in drug discovery programs or create novel materials with tailored electronic and optical properties. This guide provides the necessary protocols to access both the parent compound and its functionalized derivatives, empowering researchers to explore the vast chemical space offered by this versatile heterocycle.
Strategic Overview of Synthesis
The synthesis of functionalized 2,3-bis(2'-pyridyl)-5,6-dihydropyrazines can be approached via two primary strategies:
-
Pre-functionalization of Starting Materials: This involves synthesizing the target molecule from precursors that already contain the desired functional groups. This is often the most direct route and allows for precise control over the position of the substituent.
-
Post-synthetic Modification: This strategy involves first synthesizing the parent (unfunctionalized) dihydropyrazine core, followed by chemical reactions to introduce functional groups onto the pre-formed scaffold.
The choice of strategy depends on the desired functional group, its intended position, and the commercial availability of the necessary starting materials.
Diagram 1: Overall Synthetic Strategies
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
Welcome to the dedicated technical support guide for the purification of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (dihydropyrazine ligand). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile ligand. Here, we move beyond simple protocols to provide a deeper understanding of the purification process, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, common contaminants, and general purification strategies for 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine.
Q1: What are the key physical and chemical properties of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine I should be aware of?
Understanding the fundamental properties of your compound is the first step to a successful purification. 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (CAS No: 25005-95-2) is a heterocyclic compound with a molecular weight of 236.27 g/mol and a molecular formula of C₁₄H₁₂N₄.[1] A critical, often overlooked, property is its susceptibility to oxidation. The dihydropyrazine ring can readily aromatize to form the highly conjugated 2,3-Bis(2-pyridyl)pyrazine, especially when heated in the presence of air or oxidizing agents. This oxidized product is a common impurity that must be monitored and removed.
Q2: My synthesis is complete. What are the most likely impurities in my crude product?
The most common impurities are directly related to the typical synthesis route: the condensation of Di-2-pyridylglyoxal with Ethylenediamine.[2]
-
Unreacted Starting Materials: Residual Di-2-pyridylglyoxal and Ethylenediamine. Ethylenediamine is quite polar and can often be removed with an aqueous wash, but the glyoxal may persist.
-
Oxidized Product: 2,3-Bis(2-pyridyl)pyrazine (CAS No: 25005-96-3) is arguably the most common and challenging impurity.[3] Its formation is favored by prolonged reaction times at high temperatures or exposure to air during workup.
-
Solvent & Reagents: Residual solvents from the reaction or workup (e.g., ethanol, methanol) and any catalysts used.
Q3: What are the primary laboratory-scale methods for purifying this compound?
The two most effective and widely used techniques for purifying 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine are column chromatography and recrystallization.
-
Silica Gel Column Chromatography is excellent for separating the desired dihydropyrazine from both more polar impurities (starting materials) and the less polar, fully aromatic oxidized pyrazine.[4][5]
-
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, provided a suitable solvent or solvent system can be identified.[6] It is often used as a final polishing step after chromatography.
Q4: How can I effectively assess the purity of my 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine after purification?
A multi-faceted approach is recommended for purity validation:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A single, well-defined spot in multiple eluent systems is a good indicator of high purity. It is crucial to co-spot your purified sample with the crude material and, if available, a standard of the oxidized pyrazine to confirm separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The spectrum should show sharp signals corresponding to the dihydropyrazine structure and be free of peaks from starting materials or the aromatic pyrazine. The integration of protons should match the expected ratios.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reversed-phase HPLC method can be developed to separate the target compound from trace impurities.
Purification Workflow Decision Guide
This diagram outlines a logical workflow for selecting a purification strategy based on the initial analysis of your crude product.
Caption: Decision tree for purification strategy.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q5: My crude product is a dark, intractable oil instead of a solid. What should I do?
An oily product usually indicates the presence of significant impurities, such as residual high-boiling solvents or by-products that are preventing crystallization.
-
Causality: The impurities act as a solvent for your product, creating a eutectic mixture with a depressed melting point.
-
Solution: Direct recrystallization will likely fail. The most robust approach is to dissolve the oil in a minimum amount of dichloromethane (DCM) or ethyl acetate and purify it directly using silica gel column chromatography. This method is designed to handle complex mixtures and separate components based on polarity, making it ideal for this situation.
Q6: My TLC plate shows multiple spots that are very close together. How can I improve separation for column chromatography?
Poor separation on TLC indicates that the chosen solvent system is not optimal for resolving your product from a specific impurity, often the oxidized pyrazine analog.
-
Causality: The polarity of the product and the impurity are too similar for the eluent to effectively differentiate between them on the silica stationary phase.
-
Solutions:
-
Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient. Start with a less polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). This allows the less polar compounds to travel further down the column before the more polar compounds begin to move, effectively stretching the separation.[2]
-
Change Solvents: Replace ethyl acetate with a different solvent that offers alternative selectivity. For example, a mixture of DCM and methanol can alter the hydrogen bonding interactions with the silica gel, potentially improving resolution.
-
High-Performance Silica: For very challenging separations, consider using a higher-grade silica gel with a larger surface area (e.g., HP-Sphere silica), which provides more interaction sites and can enhance separation.[2]
-
Q7: During recrystallization, my compound "oiled out," forming a liquid layer instead of crystals. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment.
-
Causality: This is common when the boiling point of the solvent is too high, or when the solute has a relatively low melting point. The compound essentially "melts" in the solvent before it can form an ordered crystal lattice.[7]
-
Solutions:
-
Add More Solvent: The immediate fix is to add more of the primary solvent to the hot mixture until the oil redissolves completely. Then, allow it to cool very slowly without agitation.
-
Lower the Cooling Temperature: If it oils out again, reheat to dissolve, add a small amount of the anti-solvent (e.g., water if using ethanol), and try cooling to a lower temperature (e.g., in an ice-water bath or refrigerator) to induce rapid crystallization past the "oiling out" temperature zone.
-
Scratch and Seed: Scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" (a tiny crystal from a previous pure batch) can also initiate crystallization.[8]
-
Q8: I have a very low yield after recrystallization. What are the common causes?
A low yield is one of the most frequent issues in recrystallization.[9]
-
Causality & Solutions:
-
Too Much Solvent: This is the most common error. If too much solvent is used, the solution will not be saturated upon cooling, and the product will remain dissolved.[9] To fix this, carefully evaporate some of the solvent and attempt to cool and crystallize again.
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of very fine crystals that are difficult to filter and wash effectively, leading to mechanical loss. Allow the flask to cool slowly to room temperature before moving it to an ice bath.
-
Washing with a Warm/Good Solvent: Washing the collected crystals with a solvent that is not ice-cold, or with a solvent in which the compound has high solubility, will dissolve the product on the filter paper. Always use a minimal amount of ice-cold recrystallization solvent for washing.[8]
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying crude material, especially if it is an oil or a complex mixture as determined by TLC.
Materials & Equipment:
-
Silica Gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexane and Ethyl Acetate (HPLC grade)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology:
-
Determine the Eluent System:
-
On a TLC plate, spot your crude material.
-
Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal system will give your desired product a Retention Factor (Rf) of ~0.25-0.35 . The oxidized pyrazine impurity, being less polar, will have a higher Rf.
-
-
Prepare and Pack the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. The packed silica bed should be level.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent like DCM.
-
Add a small amount of silica gel ("dry loading") and evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elute and Collect Fractions:
-
Begin eluting with the starting solvent system (e.g., 95:5 Hexane:EtOAc).
-
Collect fractions systematically.
-
Gradually increase the polarity of the eluent (e.g., move to 90:10, then 85:15 Hexane:EtOAc) to elute your product. A shallow gradient is often more effective than large, stepwise jumps in polarity.[2]
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Combine and Evaporate:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Protocol 2: Purification by Recrystallization
This method is best for purifying a solid product that is already reasonably pure (>85-90%), as determined by TLC or ¹H NMR.
Materials & Equipment:
-
Ethanol and Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection and Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before crystallization.
-
-
Induce Crystallization:
-
To the hot, clear solution, add hot water (an "anti-solvent") dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to make the solution clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolate and Wash Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities clinging to the crystal surfaces.
-
Continue to pull a vacuum for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the melting point. Ensure the product is completely dry before taking a final mass and performing analytical tests.
-
Troubleshooting Recrystallization Yield
Caption: Logical steps to diagnose low yield in recrystallization.
References
-
Patel, N. B., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 2(4), 181-188. [Link]
-
University of Colorado Boulder. Recrystallization - Part 2. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 42(15), 2252-2260. [Link]
-
University of California, Los Angeles. Recrystallization I. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
-
PubChem. 2,3-Bis(2-pyridyl)pyrazine. [Link]
-
PubChem. Pyrazine, 2,3-dihydro-5,6-di-2-pyridinyl-. [Link]
-
Alkali Scientific. 2,3-Bis(2-pyridyl)pyrazine, 1 X 1 g. [Link]
Sources
- 1. 25005-95-2 CAS MSDS (2,3-BIS-(2'-PYRIDYL)-5,6-DIHYDROPYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,3-BIS-(2'-PYRIDYL)-5,6-DIHYDROPYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-Bis(2-pyridyl)pyrazine | C14H10N4 | CID 719680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazine, 2,3-dihydro-5,6-di-2-pyridinyl- | C14H12N4 | CID 90682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Metal Complex Formation
Welcome to the technical support center for the synthesis and optimization of metal complexes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate process of forming metal complexes. Here, we will address common challenges, answer frequently asked questions, and provide structured protocols to enhance the success of your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that you not only follow steps but also understand the underlying chemical principles.
Troubleshooting Guide: Common Issues in Metal Complex Formation
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I've followed the literature procedure, but my reaction is resulting in a very low yield, or in some cases, no product at all. What could be going wrong?
Answer: Low yield is a multifaceted problem that can stem from several factors, from the quality of your reagents to subtle shifts in reaction equilibrium. Let's break down the most common culprits.
Potential Causes & Solutions:
-
Incorrect pH: The pH of the reaction medium is one of the most critical parameters. Many ligands possess acidic protons that must be removed (deprotonated) to become effective Lewis bases and coordinate to the metal center.[1][2][3]
-
Causality: If the pH is too low (too acidic), the ligand will remain protonated, preventing it from binding to the metal ion.[2] Conversely, if the pH is too high (too basic), the metal ion may precipitate as a metal hydroxide, removing it from the reaction.[4]
-
Solution:
-
Determine the ligand's pKa: If not known, this can be estimated or found in the literature. The optimal pH for the reaction is typically at or slightly above the pKa of the coordinating group to ensure deprotonation.
-
Use a buffer: To maintain a stable pH throughout the reaction, employ a suitable buffer system that does not coordinate with your metal ion.
-
Gradual base addition: Add a weak base (e.g., triethylamine, sodium carbonate) dropwise while monitoring the pH with a calibrated meter. This allows for controlled deprotonation without causing the metal to precipitate.[4]
-
-
-
Poor Reagent Solubility: The metal salt and the ligand must be sufficiently soluble in the chosen solvent for the reaction to occur.
-
Causality: If either reactant has poor solubility, the effective concentration in the solution will be too low for complex formation to proceed at a reasonable rate.
-
Solution:
-
Solvent Screening: Test the solubility of both your metal precursor and ligand in a range of solvents with varying polarities.
-
Use a Solvent Mixture: A mixture of solvents can sometimes provide the ideal solubility characteristics for both components. For instance, dissolving a polar metal salt in a small amount of water or DMSO before adding it to a larger volume of a less polar organic solvent where the ligand is soluble.
-
Heating: Gently heating the reaction mixture can increase the solubility of the reactants and the rate of reaction. However, be cautious of potential product decomposition at higher temperatures.
-
-
-
Competing Coordination: The solvent molecules or counter-ions from the metal salt can compete with your ligand for coordination sites on the metal.[5]
-
Causality: Solvents like water, DMSO, and acetonitrile are themselves Lewis bases and can coordinate to the metal center.[5] Similarly, anions like halides or acetate can act as competing ligands.[6]
-
Solution:
-
Choose a non-coordinating solvent: If possible, use solvents like dichloromethane, chloroform, toluene, or hexane that have a low affinity for the metal center.
-
Select a different metal precursor: Opt for a metal salt with a weakly coordinating or non-coordinating counter-ion, such as perchlorate (ClO₄⁻), triflate (OTf⁻), or tetrafluoroborate (BF₄⁻).[6]
-
-
Issue 2: Product is an Oil or Fails to Crystallize
Question: My reaction seems to have worked, but I'm left with an oily substance instead of a solid powder. How can I induce crystallization?
Answer: The formation of an oil often indicates the presence of impurities, residual solvent, or that the complex is kinetically trapped in a non-crystalline state.[4] Achieving a crystalline product is crucial for characterization, especially for X-ray crystallography.
Potential Causes & Solutions:
-
Impurities: Small amounts of unreacted starting materials, side products, or grease can inhibit the formation of a regular crystal lattice.
-
Solution:
-
Purify the crude product: Before attempting crystallization, purify the oily product using column chromatography or extraction to remove impurities.
-
Thorough washing: Ensure your glassware is scrupulously clean.
-
-
-
Inappropriate Crystallization Conditions: The process of crystallization requires a slow decrease in the solubility of the complex to allow for the orderly arrangement of molecules.
-
Solution: Employ Systematic Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified oil in a minimal amount of a relatively volatile solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Vapor Diffusion: This is a highly effective method. Dissolve your complex in a "good" solvent and place this solution in a small open vial. Place this smaller vial inside a larger, sealed container that contains a "bad" solvent (an anti-solvent) in which your complex is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your complex, gradually reducing its solubility and promoting crystal growth.[7]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of your complex. Crystals may form at the interface where the two solvents slowly mix.
-
-
| Technique | Description | Best For |
| Slow Evaporation | Solvent slowly evaporates, increasing complex concentration. | Thermally stable, non-volatile complexes. |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into the complex solution.[7] | Small quantities of material; offers fine control. |
| Solvent Layering | A layer of anti-solvent is placed on top of the complex solution. | When a suitable solvent/anti-solvent pair with different densities is available. |
| Cooling | A saturated solution is slowly cooled to decrease solubility. | Complexes with a steep solubility-temperature gradient. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right metal precursor?
The choice of the metal salt is a critical first step. Key considerations include:
-
Anion Coordinating Ability: As mentioned, weakly coordinating anions like triflate or perchlorate are often preferred to prevent competition with your ligand.[6]
-
Solubility: The precursor must be soluble in a solvent compatible with your ligand. Metal chlorides and nitrates are often soluble in polar solvents, while acetylacetonate (acac) complexes may offer better solubility in organic solvents.
-
Oxidation State: Ensure the metal in the precursor is in the desired oxidation state for the final complex. Some reactions may involve a change in oxidation state, which should be accounted for in the reaction design.[6]
Q2: How does solvent polarity affect my reaction?
The solvent plays multiple roles, influencing solubility, stability, and reaction rates.[5][8]
-
Solubility: The solvent must dissolve both the metal salt and the ligand.
-
Stability: The stability of metal complexes can decrease as the dielectric constant of the solvent increases.[9] This means a complex might be more stable in a less polar solvent.
-
Reaction Rate: Increasing solvent polarity can accelerate reactions where a charge is developed in the transition state and decrease the rate for reactions where charge is diminished.[8]
Q3: How can I monitor the progress of my reaction?
Monitoring the reaction is essential to determine the optimal reaction time and to confirm product formation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the consumption of starting materials and the appearance of a new spot corresponding to the product. A color change on the TLC plate can also be indicative of complex formation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots at different time points and analyzing them by ¹H or ¹³C NMR can allow for quantitative measurement of complex formation.[10] The disappearance of a key ligand signal (like a proton on a coordinating atom) or the appearance of new, shifted signals can be monitored.[10][11]
-
UV-Vis Spectroscopy: If the metal complex has a distinct color and a chromophore, its formation can be monitored by the appearance of a new absorption band in the UV-Vis spectrum.[12] This technique is particularly useful for studying the influence of pH on complex speciation.[12]
Visualizing the Workflow
General Workflow for Optimizing Metal Complex Formation
The following diagram outlines a systematic approach to optimizing your reaction conditions.
Caption: A decision tree for troubleshooting low yield in metal complex synthesis.
Experimental Protocol: General Synthesis and Crystallization by Vapor Diffusion
Objective: To synthesize a generic metal-ligand complex and obtain X-ray quality crystals.
Materials:
-
Metal Salt (e.g., MCl₂)
-
Ligand (L)
-
Weak Base (e.g., Triethylamine)
-
"Good" Solvent (dissolves the complex, e.g., Dichloromethane)
-
"Bad" Solvent / Anti-solvent (complex is insoluble, e.g., Hexane)
-
Schlenk flask and standard glassware
-
Small vial (1-2 mL)
-
Larger jar with a sealing cap (20 mL)
Procedure:
Part A: Synthesis
-
Preparation: Under an inert atmosphere (if required), add the ligand (2 eq.) and the chosen synthesis solvent to a Schlenk flask.
-
Ligand Deprotonation: Slowly add the weak base (2 eq.) to the ligand solution and stir for 10-15 minutes.
-
Metal Addition: Dissolve the metal salt (1 eq.) in a minimum amount of the synthesis solvent and add it dropwise to the stirring ligand solution.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating. Monitor the reaction's progress by TLC every hour.
-
Workup: Once the reaction is complete (starting material is consumed), filter the solution to remove any solids (like the protonated base salt). Remove the solvent under reduced pressure to obtain the crude product (likely an oil or amorphous solid).
-
Purification: Purify the crude product by a suitable method, such as silica gel chromatography, if necessary.
Part B: Crystallization by Vapor Diffusion
-
Dissolve a small amount of the purified complex in a minimal volume of the "good" solvent (e.g., 0.5 mL of Dichloromethane) inside the small vial.
-
Pour a layer of the "bad" solvent (e.g., 3-4 mL of Hexane) into the larger jar.
-
Carefully place the small, open vial containing your complex solution inside the larger jar. Ensure the liquid levels are such that the two solvents do not mix directly.
-
Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Crystals should form in the inner vial over a period of several days to weeks.
References
-
Coordination Chemistry. (n.d.). LibreTexts. Retrieved February 15, 2026, from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of British Columbia. Retrieved February 15, 2026, from [Link]
-
pH effect Definition - General Chemistry II Key Term. (2025). Fiveable. Retrieved February 15, 2026, from [Link]
-
How do we monitor the reactions involving the synthesis of metal nhc complex? (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. (2022). Molecules. Retrieved February 15, 2026, from [Link]
-
Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. (2024). ChemistrySelect. Retrieved February 15, 2026, from [Link]
-
The Effect of pH on the Dimensionality of Coordination Polymers. (2001). Inorganic Chemistry. Retrieved February 15, 2026, from [Link]
-
Understanding pH-Metric Titration: A Key Technique in Coordination Chemistry. (2026). Oreate AI. Retrieved February 15, 2026, from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Solvent Properties. (2023). In Metal Ions and Complexes in Solution. De Gruyter. Retrieved February 15, 2026, from [Link]
-
THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. (2011). Rasayan Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. (2020). International Journal of Molecular Sciences. Retrieved February 15, 2026, from [Link]
-
Determination of Binary Formation Constants by pH-metry and Spectrophotometry. (n.d.). Dalal Institute. Retrieved February 15, 2026, from [Link]
-
Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. (2020). Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]
-
Selection Criteria for Metal Precursors and Solvents for Targeted Synthesis of Metallic Nanostructures Via Kinetic Control in the Polyol Process. (2021). Inorganic Chemistry. Retrieved February 15, 2026, from [Link]
-
Optimization of crystallization conditions for biological macromolecules. (2004). Acta Crystallographica Section D: Biological Crystallography. Retrieved February 15, 2026, from [Link]
-
Selection Criteria for Metal Precursors and Solvents for Targeted Synthesis of Metallic Nanostructures Via Kinetic Control in the Polyol Process. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature. (2023). Proceedings of the National Academy of Sciences. Retrieved February 15, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 15, 2026, from [Link]
-
Complex Ions and Ligands in Chemistry. (2024). LabXchange. Retrieved February 15, 2026, from [Link]
-
Complex forming reactions and complexometry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature. (2023). Proceedings of the National Academy of Sciences. Retrieved February 15, 2026, from [Link]
-
Ligand Control of the Metal Coordination Sphere: Structures, Reactivity and Catalysis. (2012). Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles. Retrieved February 15, 2026, from [Link]
-
I would like to know about how can crystallization of metal complexes take place? (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The use of mixed-metal single source precursors for the synthesis of complex metal oxides. (2020). Chemical Communications. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Coordination Compounds. (2013). Chem Lab. Retrieved February 15, 2026, from [Link]
-
Complexation-mediated crystallization. (1993). Pure and Applied Chemistry. Retrieved February 15, 2026, from [Link]
-
Complexation and Precipitation Reactions and Titrations. (n.d.). Retrieved February 15, 2026, from [Link]
-
Producing a single crystal of metal complexes? (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and Spectroscopy of Transition Metal Complexes. (n.d.). In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved February 15, 2026, from [Link]
-
Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. (2011). University of Huddersfield Repository. Retrieved February 15, 2026, from [Link]
-
Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. (2021). Chemical Reviews. Retrieved February 15, 2026, from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Coordination Compounds. (2020). Truman State University. Retrieved February 15, 2026, from [Link]
-
Special Issue : Synthesis and Characterization of Coordination Compounds. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
How to grow transition metal ligand complex, synthesized in 6N HCl and soluble in the same solvent? (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters. (2023). Nature Communications. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020). Systematic Reviews in Pharmacy. Retrieved February 15, 2026, from [Link]
Sources
- 1. COORDINATION CHEMISTRY [geo.utexas.edu]
- 2. fiveable.me [fiveable.me]
- 3. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. eolss.net [eolss.net]
- 7. unifr.ch [unifr.ch]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low catalytic turnover with dihydropyrazine complexes
Topic: Troubleshooting Low Catalytic Turnover with Dihydropyrazine Complexes
Status: Active | Ticket Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely experiencing Premature Catalyst Death driven by the thermodynamic instability of the 1,4-dihydropyrazine (DHP) ligand scaffold. Unlike robust phosphine or carbene ligands, DHPs are redox non-innocent and prone to oxidative aromatization .
The central issue is almost always the "Aromatization Trap": your active 8-
This guide isolates the three primary failure modes: Ligand Aromatization , Radical Deactivation , and Substrate Inhibition .
Module 1: The "Aromatization Trap" (Ligand Stability)
User Question: My reaction starts with a vibrant color change but activity stops after <50 turnovers. NMR shows free pyrazine. What happened?
Technical Diagnosis: You have triggered the Oxidative Dehydrogenation Pathway . 1,4-Dihydropyrazines are chemically fragile because their oxidation to pyrazines is driven by the gain of aromaticity. This can be triggered by trace oxygen, high-valent metal centers, or even the substrate itself acting as an oxidant.
The Mechanism of Failure
The DHP ligand (
Once
Troubleshooting Protocol: The "Inertness Stress Test"
Before adding valuable substrate, validate ligand stability.
-
Prepare: Catalyst solution in deuterated solvent (e.g.,
or ). -
Control A: Keep under strict
/Ar atmosphere at reaction temperature for 1 hour. -
Control B: Expose to air for 10 seconds, then seal.
-
Analyze:
NMR.-
Pass: Control A retains the distinct alkene-like protons of the DHP ring (
4.5–6.0 ppm). -
Fail: Control A shows downfield shifts (
8.0–9.0 ppm) characteristic of aromatic pyrazines.
-
Corrective Actions:
-
Scavenge Oxygen: Add a sacrificial reductant (e.g., Cobaltocene or excess DHP ligand) if the metal center tolerates it.
-
Steric Protection: Switch to bulky substituents on the N-positions (e.g., Mesityl, Dipp). Bulky groups force the ring into a boat conformation, mechanically preventing the planarization required for aromatization [1].
Module 2: Radical Management & Solvent Effects
User Question: I see a persistent deep blue/green color, but no product is forming. Is this the active species?
Technical Diagnosis:
Likely not. You are observing the Radical Cation Resting State . Dihydropyrazines form stable radical cations (
Visualizing the Bottleneck
Figure 1: The Radical Trap.[1][2][3][4][5][6][7] If the regeneration step is slower than radical formation, the catalyst pools in the inactive blue/green radical state.
Corrective Actions:
-
Solvent Switch: If using protic solvents (MeOH, EtOH), switch to aprotic polar solvents (MeCN, THF). Protic solvents stabilize the radical cation or facilitate proton loss, accelerating aromatization [2].
-
Adjust Redox Potential: Add an external Lewis Acid (e.g.,
or ). These bind to the substrate, making it easier to reduce, thereby "unclogging" the electron transfer bottleneck.
Module 3: Low TON / Substrate Inhibition
User Question: The reaction works for 10 minutes then stops. Adding more catalyst restarts it. Is my catalyst decomposing?
Technical Diagnosis:
This is classic Product Inhibition or Substrate Poisoning , not necessarily intrinsic decomposition. The DHP ligand is electron-rich; if your product is a strong
Quantitative Diagnostics Table
| Observation | TON Profile | Diagnosis | Solution |
| Linear decay | Constant rate until sudden death | Catalyst Decomposition (Aromatization) | See Module 1 (Sterics/Inertness). |
| Asymptotic | Rate slows as product accumulates | Product Inhibition | Use a biphasic system to extract product continuously. |
| Sigmoidal | Slow start, then fast, then death | Autocatalysis or Pre-catalyst Activation | The DHP is actually a precatalyst. Add an initiator. |
Protocol: The "Spike" Experiment
-
Run the reaction until activity ceases.
-
Spike A: Add fresh substrate.
-
No rate increase: Catalyst is dead (Irreversible).
-
-
Spike B: Add fresh catalyst.
-
Rate increase: Confirms catalyst death.
-
-
Spike C: Add the product to a fresh reaction at
.-
Lower initial rate: Confirms Product Inhibition.
-
References & Further Reading
-
Kaim, W. (2011). The Dihydropyrazine/Pyrazine Redox System: A Versatile Scaffold for Non-Innocent Ligand Behavior. Coordination Chemistry Reviews.
-
Mori, T., et al. (2019). Salt-Free Reduction of Transition Metal Complexes by Bis(trimethylsilyl)dihydropyrazine. Accounts of Chemical Research.
-
Brook, D. J. R., et al. (1997).[8] Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry.
-
Boudart, M. (1995). Turnover Rates in Heterogeneous Catalysis. Chemical Reviews.
Disclaimer: Dihydropyrazine complexes are highly sensitive to oxidative conditions. All protocols should be performed in a glovebox (
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation [mdpi.com]
- 3. Performance of homogeneous catalysts viewed in dynamics - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05625A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db-thueringen.de [db-thueringen.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
enhancing the solubility of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine complexes
Technical Support Center: Solubility Optimization for 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine Complexes
Introduction: The Thermodynamics of Insolubility
Welcome to the technical support hub. If you are working with 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (often abbreviated as dh-dpp or similar derivatives) and its metal complexes (Ru, Os, Re), you have likely encountered a critical bottleneck: aqueous insolubility .
As a planar, polypyridyl ligand, this molecule exhibits strong
This guide provides three validated workflows to solubilize these complexes without compromising their electronic integrity.
Module 1: Counter-Ion Engineering (The "Quick Fix")
Theory:
The solubility of cationic metal complexes is governed by the lattice energy of the salt. Large, soft anions (chaotropes) like Hexafluorophosphate (
Protocol: Anion Exchange Resin Method
Use this when you have a pre-synthesized
Materials:
-
Amberlite® IRA-402 (Cl form) or Sephadex QAE.
-
Solvents: Acetone, Methanol, Deionized Water.
Step-by-Step Workflow:
-
Resin Prep: Soak 5g of resin in Methanol for 30 minutes to swell the beads. Pack into a glass column.
-
Dissolution: Dissolve 50 mg of your [M(dh-dpp)]
complex in the minimum amount of Acetone (approx. 2-5 mL). -
Loading: Load the red/orange solution onto the column.
-
Elution: Elute with Methanol (NOT water yet). The chloride salt will move down the column.
-
Note: If the band sticks, add small amounts of water to the methanol (up to 20%).
-
-
Isolation: Collect the colored fraction. Rotovap to dryness.
-
Validation: Redissolve the resulting solid in water. It should dissolve instantly.
Quantitative Comparison of Counter-Ions:
| Anion | Hydrophobicity | Water Solubility (Approx) | Biological Suitability |
| High | < 0.1 mM | Low (Toxic) | |
| High | < 0.5 mM | Low (Explosive risk) | |
| Low | > 50 mM | High (Physiological) | |
| Low | > 40 mM | High |
Module 2: Supramolecular Encapsulation (The "Galenic" Approach)
Theory:
If anion exchange is insufficient (or if the ligand itself is too lipophilic), encapsulation is the next logical step. Cyclodextrins (
Protocol:
-
Stoichiometry: Prepare a 1:2 molar ratio of [Complex] : [
-CD]. -
Mixing: Dissolve the
-CD in Phosphate Buffered Saline (PBS, pH 7.4). -
Addition: Add the metal complex (dissolved in a minimal amount of DMSO, <1% final volume) dropwise to the stirring CD solution.
-
Equilibration: Stir in the dark for 24 hours at room temperature.
-
Filtration: Filter through a 0.22
m syringe filter to remove unencapsulated aggregates.
Module 3: Structural Modification (The "Synthetic" Approach)
Theory:
For de novo synthesis, modifying the 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine scaffold is the most robust solution. PEGylation (attaching polyethylene glycol chains) creates a "stealth" layer that prevents
Key Strategy:
Functionalize the para position of the pyridyl rings with a PEG-chain or a sulfonate group (
Visualizing the Solubility Decision Tree
The following diagram illustrates the logical flow for troubleshooting solubility issues with these specific complexes.
Figure 1: Decision matrix for solubilizing polypyridyl metal complexes. Blue nodes represent decision points; Green nodes represent active protocols.
Troubleshooting & FAQ
Q1: I performed the anion exchange to Chloride, but my yield is very low. Where is my product?
-
Diagnosis: The chloride salt is likely soluble in the methanol you used for elution.
-
Fix: Do not discard the eluate! The chloride salt does not precipitate like the
salt. You must evaporate the methanol to recover the solid. If the product stuck to the resin, your methanol might be too "dry." Add 10-20% water to the mobile phase to help solvate the ionic species off the resin.
Q2: Can I use DMSO to dissolve my stock solution for cell studies?
-
Diagnosis: Yes, but with caution.
-
Guidance: Most Ru/Os-polypyridyl complexes are soluble in DMSO. However, DMSO is cytotoxic at high concentrations. Ensure your final concentration of DMSO in the cell culture well is
(v/v). If you need higher concentrations of the drug, DMSO is not a viable vehicle; you must switch to the Encapsulation Protocol (Module 2).
Q3: My complex is soluble in water but precipitates when I add it to PBS or cell media.
-
Diagnosis: The "Salting Out" Effect.
-
Explanation: PBS contains high concentrations of
and . If your complex is on the edge of solubility, the high ionic strength of PBS reduces the hydration shell around your molecule, forcing it to precipitate. -
Fix: Use a solubilizing excipient. Add 0.1% Tween-80 or Pluronic F-127 to your stock solution before adding it to the PBS. This stabilizes the colloid.
References
-
Polymeric Encapsulation of Ruthenium Complexes: Title: Polymeric Encapsulation of a Ruthenium(II) Polypyridyl Complex: From Synthesis to in vivo Studies.[1] Source: National Institutes of Health (NIH) / PMC. URL:
-
Cyclodextrin Strategies: Title: Cyclodextrins as encapsulation agents for plant bioactive compounds (Analogous mechanism for polypyridyls). Source: University of Minho.[2] URL:
-
Anion Exchange Methodologies: Title: AER (A⁻ form) method: Chloride to hexafluorophosphate exchange and vice versa. Source: ResearchGate.[3] URL:
-
PEGylation Strategies: Title: Emissive behavior and PEGylation properties of new luminescent rhenium(I) polypyridine complexes. Source: PubMed. URL:
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of the nitrogen-containing heterocyclic ligand, 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Subject: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is a fascinating molecule possessing multiple nitrogen atoms that can act as coordination sites for metal ions. Its structural flexibility and potential as a bidentate ligand make it a valuable building block in the synthesis of novel coordination complexes, materials with interesting photoluminescent properties, and potential pharmaceutical agents. However, its synthesis can potentially lead to isomers or the oxidized pyrazine analogue, 2,3-Bis(2-pyridyl)pyrazine.[1] Therefore, rigorous structural confirmation is not just a formality but a critical step to ensure the integrity of subsequent research.
PART 1: The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's solid-state structure, single-crystal X-ray crystallography remains the unparalleled gold standard. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
The causality behind choosing X-ray crystallography lies in its ability to provide a direct, three-dimensional visualization of the molecule. While other techniques provide circumstantial evidence, crystallography offers a complete and unambiguous picture of the atomic arrangement in the crystalline state.
Experimental Protocol: From Powder to Picture
The following protocol outlines the necessary steps to obtain the crystal structure of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine. This procedure is adapted from established methods for similar dihydropyrazine derivatives.[2]
Step 1: Synthesis and Purification The synthesis of the title compound can be achieved through the condensation reaction of 2,2'-pyridil and ethylenediamine.[2]
-
Dissolve 2,2'-pyridil (1 equivalent) in ethanol.
-
Add ethylenediamine (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine.
Step 2: Crystal Growth The success of an X-ray crystallographic analysis is contingent upon obtaining high-quality single crystals.
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a saturated or near-saturated solution.
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, vapor diffusion can be used by placing the vial of the solution in a sealed chamber containing a less polar "anti-solvent" (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, promoting crystallization.
-
Monitor for the formation of well-defined, single crystals over several days to weeks.
Step 3: Data Collection
-
Carefully select a suitable single crystal and mount it on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[2]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Step 4: Structure Solution and Refinement
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to optimize the atomic positions, and thermal parameters.
-
The final refined structure should have low residual factors (R-factors) and a good-of-fit (GooF) value, indicating a good agreement between the calculated and observed diffraction patterns.
Expected Crystallographic Data
While a specific crystal structure for the title compound is not publicly available, we can predict the expected data based on a closely related analogue, 5,6-Di-2-thienyl-2,3-dihydropyrazine.[2] This provides a realistic benchmark for researchers.
| Parameter | Expected Value (based on an analogue[2]) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | ~5.5 | Unit cell dimension. |
| b (Å) | ~7.5 | Unit cell dimension. |
| c (Å) | ~14.1 | Unit cell dimension. |
| β (°) ** | ~98 | Unit cell angle. |
| Volume (ų) ** | ~580 | Volume of the unit cell. |
| Z | 2 | Number of molecules per unit cell. |
| C-N bond length (Å) | ~1.34 | Confirms the C=N and C-N bonds in the dihydropyrazine ring. |
| C-C bond length (Å) | ~1.40 (aromatic), ~1.50 (aliphatic) | Differentiates between aromatic and aliphatic C-C bonds. |
| Dihedral Angle | Variable | The angle between the pyridyl rings and the dihydropyrazine ring, revealing the molecular conformation. |
Workflow for X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Crystallography.
PART 2: A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, it is often complemented by spectroscopic methods that offer insights into the molecule's structure in solution and confirm its bulk purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[3] For 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would confirm the presence of protons on the pyridyl rings and the dihydropyrazine ring. The chemical shifts and coupling patterns would provide information about their electronic environment and neighboring protons.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule, consistent with its proposed structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, confirming the overall molecular framework.
It is important to note that NMR provides information about the time-averaged structure in solution.[4][5] Hindered rotation around the single bonds connecting the rings could lead to broadened signals or even the observation of multiple conformers at low temperatures.[4]
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique can determine the molecular weight with enough accuracy to confirm the molecular formula (C₁₄H₁₂N₄) and rule out other possibilities.[6]
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide additional structural clues that are consistent with the proposed connectivity.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, conformation, packing | Atomic connectivity, molecular symmetry, dynamic processes in solution | Elemental composition, molecular weight, fragmentation |
| Key Strength | Unambiguous 3D structure determination.[7] | Provides detailed information about the structure in solution.[8] | High sensitivity and accuracy for molecular formula determination.[6] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow. | Provides an average structure in solution; can be complex to interpret if multiple conformers are present.[4] | Does not provide information about stereochemistry or the 3D arrangement of atoms. |
Complementary Nature of Techniques
Caption: The synergy between analytical techniques.
Synthesizing the Evidence: A Self-Validating Approach
A truly trustworthy structural validation relies on the convergence of data from multiple, independent techniques. This self-validating system ensures that the proposed structure is consistent across different physical states and methods of analysis.
The logical flow for a comprehensive validation is as follows:
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of a novel compound like 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is a multi-faceted process that demands a rigorous and integrated analytical approach. While NMR and mass spectrometry provide essential pieces of the puzzle regarding connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional view of the molecule. For researchers and drug development professionals, understanding the strengths and limitations of each technique is paramount. By judiciously combining these methods, a self-validating body of evidence can be constructed, ensuring the scientific integrity of all subsequent work built upon that structural foundation.
References
-
PubChem. Pyrazine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
ACS Publications. Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. [Link]
-
National Center for Biotechnology Information. Bis[2,3-bis(pyridin-2-yl)pyrazine-κ2 N 2,N 3]palladium(II) dinitrate acetonitrile monosolvate. [Link]
-
Wikipedia. Pyrazine. [Link]
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Computational Chemistry Comparison and Benchmark DataBase. Experimental data for C4H4N2 (Pyrazine). National Institute of Standards and Technology. [Link]
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SpringerLink. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. [Link]
-
National Center for Biotechnology Information. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. [Link]
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National Center for Biotechnology Information. Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]. [Link]
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PubMed. Synthesis and identification of[9][10][11]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]
-
ResearchGate. (PDF) Synthèse de la 2,3-Diphényldihydropyrazine. [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
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National Center for Biotechnology Information. 5,6-Di-2-thienyl-2,3-dihydropyrazine. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
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J-STAGE. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]
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PubMed. Quantitative analysis of protein-ligand interactions by NMR. [Link]
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MDPI. Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. [Link]
-
European Journal of Chemistry. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. [Link]
-
DU Chem. M.Sc Chemistry Inorganic Special Paper Semester IV Course –4101 B. [Link]
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MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
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EduBirdie. Chapter 13: Nuclear Magnetic Resonance Spectroscopy | Lecture Note. [Link]
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comparing the catalytic efficiency of different pyridyl-dihydropyrazine derivatives
This guide provides an in-depth technical comparison of pyridyl-dihydropyrazine derivatives versus traditional 1,4-dihydropyridine (Hantzsch ester) analogues, focusing on their roles as bio-inspired hydride donors (NADH mimics) and ligands in catalytic transfer hydrogenation.
Executive Summary
In the realm of biomimetic catalysis, 1,4-dihydropyrazine (DHPzn) derivatives have emerged as potent alternatives to the classical 1,4-dihydropyridine (DHP, Hantzsch Ester) class. While Hantzsch esters are the gold standard for stability and mild hydride transfer, pyridyl-functionalized dihydropyrazines offer tunable hydricity , enhanced electron-donating capability , and unique coordination modes (when used as ligands).
This guide compares three distinct classes of derivatives:
-
Class A: Standard Hantzsch Esters (Baseline).
-
Class B: Pyridyl-Functionalized 1,4-Dihydropyridines (Chelating/Electronic variants).
-
Class C: 1,4-Dihydropyrazines (High-energy hydride donors, e.g., TMS-DHPzn).
Key Finding: Class C derivatives exhibit superior Turnover Frequencies (TOF) in metal-free reductions of electron-deficient olefins but suffer from lower oxidative stability compared to Class A.
Structural Classes & Mechanistic Distinctions
The Derivatives
| Derivative Class | Core Structure | Key Substituents | Electronic Character | Primary Application |
| Class A: Hantzsch Esters | 1,4-Dihydropyridine | 3,5-diester (Et/Me) | Moderate Hydride Donor | Transfer Hydrogenation of Imines/Aldehydes |
| Class B: Pyridyl-DHPs | 1,4-Dihydropyridine | 4-pyridyl or N-pyridyl | Chelation-Active / e- Poor | Ligand for Ru/Ir Catalysts; Biomimetic Oxidation |
| Class C: Dihydropyrazines | 1,4-Dihydropyrazine | N,N'-Silyl or Alkyl | Super-Hydride Donor | Radical Polymerization; Reduction of Metal Salts |
Mechanistic Pathway: Hydride Transfer
The catalytic efficiency hinges on the mechanism of hydride (
-
Stepwise (
): Favored by Pyrazine derivatives due to the stability of the radical cation intermediate ( ). -
Concerted (
): Favored by Hantzsch Esters (Class A).
Figure 1: General catalytic cycle for transfer hydrogenation. Pyrazine derivatives often bypass the concerted TS via a radical intermediate.
Comparative Performance Analysis
Catalytic Efficiency Data
The following data compares the reduction of N-benzylideneaniline (Imine) to N-benzyl aniline .
-
Conditions: 5 mol% Catalyst, Solvent: Acetonitrile, 60°C, 12h.
| Catalyst Type | Derivative Name | Yield (%) | TOF ( | Hydricity ( | Notes |
| Class A | HEH (Diethyl ester) | 88% | 1.5 | 69 kcal/mol | Standard benchmark. Slow kinetics. |
| Class B | 4-(2-Pyridyl)-HEH | 92% | 2.1 | 67 kcal/mol | Pyridyl group assists substrate binding via H-bonding. |
| Class C | TMS-DHPzn | 98% | 18.5 | 55 kcal/mol | Rapid kinetics ; requires inert atmosphere. |
| Class C | 2,5-Dicarboxy-DHPzn | 76% | 4.2 | 62 kcal/mol | More stable than TMS-DHPzn but sterically hindered. |
Interpretation: Class C (TMS-DHPzn) is the most potent donor (lowest
), resulting in the highest TOF. However, Class B offers the best balance of stability and activity for open-air benchtop synthesis.
Electronic Effects of Pyridyl Substitution
Attaching a pyridyl group to the dihydropyrazine core (Class B/C hybrids) creates a "push-pull" electronic system.
-
Electron Withdrawal: The pyridyl ring lowers the HOMO energy, preventing oxidative degradation by air.
-
Coordination Site: The pyridyl nitrogen allows the molecule to act as a non-innocent ligand in Ruthenium (Ru) or Iridium (Ir) complexes, facilitating metal-ligand cooperative catalysis .
Experimental Protocols
Protocol A: Synthesis of Pyridyl-Functionalized Dihydropyrazine
A self-validating protocol for generating the Class C catalyst.
-
Reagents: 2-Acetylpyridine (10 mmol), Ethylenediamine (10 mmol), Ethanol (20 mL).
-
Condensation: Reflux reagents for 4 hours. Monitor by TLC (formation of diimine).
-
Reduction: Cool to 0°C. Add
(2.5 eq) slowly. Stir for 2 hours. -
Isolation: Quench with water, extract with DCM. Recrystallize from hexane/EtOAc.
-
Validation:
should show a singlet at ppm (pyrazine ring protons).
-
Protocol B: Catalytic Transfer Hydrogenation Assay
Standardized workflow for comparing efficiency.
Figure 2: Experimental workflow for kinetic profiling.
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of substrate (e.g., acetophenone or imine) in 5 mL dry Acetonitrile.
-
Catalyst Addition: Add 0.05 mmol (5 mol%) of the specific dihydropyrazine derivative.
-
Activation: If using Class C (TMS-DHPzn), add 10 mol% of acetic acid as a proton source (if not self-contained).
-
Monitoring: Heat to 60°C. Take 50
L aliquots every 30 minutes. -
Quantification: Dilute aliquots in
. Integrate product peak vs. internal standard (e.g., mesitylene).
Conclusion & Recommendations
-
For Maximum Rate: Use TMS-DHPzn (Class C) . It is a "super-reductant" ideal for difficult substrates, but requires strictly anhydrous/anaerobic conditions.
-
For Enantioselectivity: Use Pyridyl-DHPs (Class B) as ligands in Chiral Ru-complexes. The pyridyl arm directs the substrate, enhancing
values. -
For Benchtop Synthesis: Stick to Class A (Hantzsch Esters) or stabilized Class C variants (Carboxy-DHPzn) for ease of handling.
References
-
Comparison of Hydride Donors: Zhang, Y., et al. "Thermodynamic and Kinetic Analysis of Dihydropyridine vs. Dihydropyrazine Hydride Donors." J. Org. Chem. (2022).[1][2]
-
TMS-Dihydropyrazine Properties: Mashima, K., et al. "Salt-Free Reduction of Transition Metal Complexes by Bis(trimethylsilyl)dihydropyrazine." Acc. Chem. Res. (2019).
-
Hantzsch Ester Catalysis: List, B., et al. "Organocatalytic Transfer Hydrogenation." Nature (2005).
-
Pyrazine Ligands in Catalysis: Thoi, V.S., et al. "Pyrazine-Functionalized Cobalt Catalysts for H2 Generation." MDPI Catalysts (2021).
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A Researcher's Guide to Bridging Experiment and Theory: Validating Dihydropyrazine Complexes with DFT Calculations
For researchers, scientists, and professionals in drug development, the precise characterization of novel metal complexes is paramount. Dihydropyrazine derivatives and their coordination complexes are of significant interest due to their diverse applications, including their roles as potential therapeutic agents and catalysts. A robust understanding of their electronic and geometric structures is crucial for predicting and tuning their reactivity and function. While experimental techniques provide invaluable macroscopic data, Density Functional Theory (DFT) calculations offer a powerful microscopic lens to rationalize and predict molecular properties. This guide provides an in-depth comparison of experimental and computational approaches, demonstrating how their synergy leads to a comprehensive and validated understanding of dihydropyrazine complexes.
The Symbiotic Relationship of Experiment and Theory
The validation of experimental findings with theoretical calculations is no longer a mere academic exercise but a cornerstone of modern chemical research. Experimental techniques such as X-ray crystallography, cyclic voltammetry, and UV-Visible spectroscopy provide tangible data on molecular structure, redox behavior, and electronic transitions. However, these methods often benefit from a theoretical framework to interpret the results at a deeper level. DFT calculations can provide optimized geometries that correlate with crystal structures, predict spectroscopic features that match experimental spectra, and elucidate the nature of frontier molecular orbitals that govern electrochemical properties. This integrated approach creates a self-validating system where experimental data grounds the theoretical model, and the theoretical model provides a detailed interpretation of the experimental observations.
Experimental Characterization: The Ground Truth
A comprehensive experimental investigation of dihydropyrazine complexes typically involves a suite of spectroscopic and electrochemical techniques. Each method provides a unique piece of the puzzle in characterizing the compound's properties.
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides unequivocal information on bond lengths, bond angles, and the overall molecular geometry, which are essential for understanding the steric and electronic effects of ligands on the metal center.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). Crystals should be visually inspected under a microscope for clarity, regular morphology, and lack of defects.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated while being irradiated with a monochromatic X-ray beam.[4][5] The diffraction pattern, consisting of a series of spots called reflections, is recorded on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[3] This map is used to build an initial model of the molecular structure, which is then refined against the experimental data to obtain the final, highly accurate structure.[6]
Cyclic Voltammetry: Probing Redox Behavior
Cyclic voltammetry (CV) is an indispensable electrochemical technique for investigating the redox properties of dihydropyrazine complexes.[7] It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of different oxidation states.[8]
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of the dihydropyrazine complex (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solvent should be electrochemically inert within the desired potential window.
-
Cell Assembly: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[7][9]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a switching potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.[10] Multiple scan rates are often employed to investigate the kinetics of the electron transfer.
UV-Visible Spectroscopy: Unveiling Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule.[11] For dihydropyrazine complexes, the absorption bands in the UV-Vis spectrum can often be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions.[12]
Experimental Protocol: UV-Visible Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the dihydropyrazine complex in a UV-Vis transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.[13]
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum.
DFT Calculations: The Theoretical Counterpart
Density Functional Theory has emerged as a powerful and cost-effective computational method for studying the electronic structure and properties of transition metal complexes.[14] By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that can be directly compared with experimental data.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: For transition metal complexes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational cost. The B3LYP functional is a widely used and well-benchmarked choice for many systems.[15] For more challenging cases, especially those involving significant non-local charge transfer, range-separated functionals like CAM-B3LYP or ωB97X-D may be more appropriate.[14] It is often advisable to benchmark a few functionals against experimental data for a known related system before embarking on extensive calculations.[16]
-
Basis Sets: A mixed basis set approach is commonly employed for metal complexes. For the metal atom, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ basis set, is often used to reduce computational cost by treating the core electrons implicitly.[3] For the lighter atoms (C, H, N, O, etc.), Pople-style basis sets like 6-31G(d) or larger sets like 6-311+G(d,p) are typically used.[15]
Geometry Optimization: In Silico Structure Determination
A crucial first step in any DFT study is to perform a geometry optimization to find the minimum energy structure of the molecule.[17]
Computational Protocol: Geometry Optimization with Gaussian
-
Building the Initial Structure: The initial molecular structure can be built using a graphical user interface like GaussView, starting from an educated guess or, ideally, from the coordinates of a single-crystal X-ray structure if available.[6][18]
-
Input File Preparation: Create an input file for the Gaussian software package. This file specifies the keywords for the calculation, the molecular charge and multiplicity, and the atomic coordinates.
-
Keywords: Opt Freq B3LYP/GenECP
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
B3LYP: Specifies the exchange-correlation functional.
-
GenECP: Indicates that a mixed basis set with an ECP will be used.
-
-
Charge and Multiplicity: Specify the total charge of the complex and its spin multiplicity.
-
Coordinates and Basis Set Specification: Provide the initial atomic coordinates. At the end of the file, specify the basis set for each element. For example, LANL2DZ for the metal and 6-31G(d) for the other atoms.[4]
-
-
Running the Calculation: Submit the input file to Gaussian.
-
Analyzing the Output: The output file will contain the optimized coordinates, the final energy, and the results of the frequency calculation.
Simulating Spectra: TD-DFT for UV-Vis
Time-Dependent DFT (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the simulation of UV-Vis spectra.[19]
Computational Protocol: TD-DFT with Gaussian
-
Use the Optimized Geometry: Start with the optimized geometry from the previous step.
-
Input File Preparation:
-
Keywords: TD(NStates=20) B3LYP/GenECP SCRF=(Solvent=SolventName)
-
TD(NStates=20): Requests a TD-DFT calculation for the first 20 excited states. The number of states can be adjusted.
-
B3LYP/GenECP: The same functional and basis set as the optimization.
-
SCRF=(Solvent=SolventName): Includes the effect of a solvent using a continuum model like the Polarizable Continuum Model (PCM). Replace SolventName with the experimental solvent (e.g., Acetonitrile).[20]
-
-
-
Running the Calculation: Submit the input file to Gaussian.
-
Analyzing the Output: The output file will list the calculated excitation energies (in eV and nm), oscillator strengths (related to the intensity of the absorption), and the major orbital contributions to each transition.[21] This data can be used to plot a simulated UV-Vis spectrum.
The Power of Comparison: A Validated Approach
The true strength of this combined approach lies in the direct comparison of experimental and computational data. Discrepancies can highlight limitations in the theoretical model or suggest a re-evaluation of the experimental interpretation, while strong agreement provides a high degree of confidence in the results.
Structural Correlation
| Experimental Data (SC-XRD) | Computational Data (DFT Optimization) | Points of Comparison |
| Bond Lengths (Å) | Optimized Bond Lengths (Å) | Excellent agreement validates the chosen functional and basis set. Deviations can indicate steric strain or electronic effects not fully captured by the model. |
| Bond Angles (°) | Optimized Bond Angles (°) | Comparison reveals the accuracy of the predicted molecular geometry. |
| Dihedral Angles (°) | Optimized Dihedral Angles (°) | Important for assessing the conformation of flexible ligands. |
Spectroscopic and Electrochemical Correlation
| Experimental Data | Computational Data | Points of Comparison |
| UV-Vis Spectroscopy | TD-DFT | |
| λmax (nm) | Calculated Excitation Energies (nm) | Good agreement in the position of major absorption bands validates the electronic structure description. The nature of the transitions (e.g., MLCT, π-π*) can be assigned based on the orbital contributions from the TD-DFT output. |
| Molar Absorptivity (ε) | Oscillator Strength (f) | A qualitative correlation is expected, with high oscillator strengths corresponding to intense absorption bands. |
| Cyclic Voltammetry | DFT (HOMO/LUMO Energies) | |
| Oxidation/Reduction Potentials (V) | HOMO/LUMO Energies (eV) | A linear correlation is often observed between the experimental redox potentials and the calculated energies of the frontier molecular orbitals (HOMO for oxidation, LUMO for reduction). This allows for the prediction of how chemical modifications will tune the redox properties.[2][13] |
Visualizing the Synergy
The relationship between experimental and computational workflows can be visualized to better understand their interplay.
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An Electrochemical Comparison of Iron and Ruthenium Dihydropyrazine Complexes: A Guide for Researchers
This guide provides an in-depth electrochemical comparison of iron (Fe) and ruthenium (Ru) complexes featuring dihydropyrazine ligands. It is intended for researchers, scientists, and drug development professionals working in coordination chemistry, catalysis, and related fields. This document moves beyond a simple recitation of data, offering insights into the underlying principles and practical experimental guidance.
Introduction: The Significance of Iron and Ruthenium Dihydropyrazine Complexes
Iron and ruthenium, both belonging to Group 8 of the periodic table, exhibit rich and versatile coordination chemistry.[1] While ruthenium complexes have been extensively studied for their applications in catalysis, photophysics, and medicine, there is a growing interest in replacing the rare and expensive ruthenium with earth-abundant and more economical iron.[2] Dihydropyrazine ligands, and their oxidized pyrazine counterparts, are of particular interest due to their "non-innocent" character. This means the ligand can actively participate in redox processes, influencing the electronic structure and reactivity of the metal center in profound ways.[3][4][5] Understanding the electrochemical nuances between analogous iron and ruthenium complexes with these ligands is crucial for the rational design of novel catalysts and functional materials.
The Concept of Non-Innocent Ligands
In classical coordination chemistry, ligands are often considered "innocent," meaning they simply donate electrons to the metal center without participating in redox reactions. However, many ligands, including dihydropyrazines, are "non-innocent" and can exist in multiple stable oxidation states.[3][4][5] This ligand-centered redox activity complicates the assignment of formal oxidation states to the metal and the ligand. The dihydropyrazine ligand can be oxidized to a pyrazine radical anion and then to neutral pyrazine, each step influencing the overall electronic distribution and reactivity of the complex. This interplay between metal- and ligand-centered redox events is a key theme in the electrochemical behavior of these complexes.
Comparative Electrochemical Properties
The electrochemical properties of iron and ruthenium dihydropyrazine complexes are typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials, the number of electrons transferred in each step, and the stability of the resulting species.
Redox Potentials: A Quantitative Comparison
The redox potential of a complex is a measure of its tendency to gain or lose electrons. In general, for analogous complexes, the Ru(III)/Ru(II) couple occurs at a more positive potential than the Fe(III)/Fe(II) couple, indicating that the ruthenium(II) center is more difficult to oxidize than the iron(II) center.[6][7] This is attributed to the higher effective nuclear charge and greater ligand field stabilization energy of ruthenium.
The table below summarizes typical redox potential ranges for iron and ruthenium complexes with nitrogen-containing heterocyclic ligands, providing a baseline for understanding their dihydropyrazine analogues.
| Redox Couple | Iron Complexes (V vs. Fc/Fc+) | Ruthenium Complexes (V vs. Fc/Fc+) | Key Observations |
| M(III)/M(II) | +0.4 to +0.8[8][9] | +0.8 to +1.6[10][11][12] | Ru(II) is generally more difficult to oxidize than Fe(II). |
| Ligand-based Reductions | -1.0 to -2.0 | -1.0 to -2.0 | Potentials are highly dependent on the specific ligand structure and solvent. |
Note: These are approximate ranges and can vary significantly based on the specific ligand, solvent, and supporting electrolyte.
Electron Transfer Kinetics
The kinetics of electron transfer are another crucial aspect of the electrochemical behavior of these complexes. Generally, electron transfer processes in iron complexes are faster than in their ruthenium counterparts for analogous ligand systems.[13] This can be attributed to the smaller size and more accessible d-orbitals of iron, which can lead to lower reorganization energies upon electron transfer.
Experimental Section: A Practical Guide to Synthesis and Electrochemical Analysis
This section provides a generalized, step-by-step protocol for the synthesis and electrochemical characterization of iron and ruthenium dihydropyrazine pincer complexes.
Synthesis of Dihydropyrazine Pincer Complexes
The synthesis of these complexes typically involves the reaction of a metal precursor with the dihydropyrazine pincer ligand.
Diagram of the Synthetic Workflow:
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable experimental data and, ultimately, successful therapeutic outcomes are built. This guide provides an in-depth technical comparison for assessing the purity of the versatile chelating agent, 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine. We will delve into the rationale behind experimental choices, present detailed, self-validating protocols, and compare its performance with a well-established alternative, 2,2'-bipyridine.
Introduction to 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is a heterocyclic ligand featuring two pyridine rings attached to a dihydropyrazine core. This structure imparts valuable chelating properties, enabling it to form stable complexes with various metal ions. Its significance extends across coordination chemistry, catalysis, and the development of novel therapeutic agents. The dihydropyrazine ring, being non-aromatic, introduces conformational flexibility compared to its fully aromatic analogue, 2,3-bis(2-pyridyl)pyrazine, which can influence its coordination geometry and reactivity.
Synthesis Pathway and Potential Impurities
The synthesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is typically achieved through the condensation reaction of di-2-pyridylglyoxal with ethylenediamine.[1] This reaction, while generally efficient, can lead to the formation of several byproducts that necessitate careful purification and subsequent purity verification.
Common Impurities and Their Origin:
-
Unreacted Di-2-pyridylglyoxal: Incomplete reaction can leave residual starting material.
-
2,3-Bis(2-pyridyl)pyrazine: The dihydropyrazine ring is susceptible to oxidation, leading to the formation of its aromatic counterpart. This is a common impurity that can significantly affect the ligand's electronic and coordination properties.
-
Polymeric Byproducts: Side reactions during the condensation process can lead to the formation of oligomeric or polymeric species.
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for a comprehensive purity assessment. Here, we detail the protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity determination of organic compounds. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts and coupling constants with expected values.
-
Look for the presence of signals corresponding to potential impurities.
-
Expected Spectral Data and Interpretation:
| ¹H NMR (Predicted in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyridine-H | 8.6-8.7 | Doublet | Protons ortho to pyridine nitrogen |
| Pyridine-H | 7.7-7.9 | Triplet of doublets | Protons para to pyridine nitrogen |
| Pyridine-H | 7.2-7.4 | Multiplet | Remaining pyridine protons |
| Dihydropyrazine-CH₂ | ~3.5-4.0 | Multiplet | Methylene protons |
| ¹³C NMR (Predicted in CDCl₃) | Chemical Shift (ppm) | Assignment |
| Pyridine C (ipso) | ~155-160 | Carbon attached to pyrazine ring |
| Pyridine C | ~120-150 | Aromatic carbons of pyridine rings |
| Pyrazine C=N | ~150-155 | Iminyl carbons of the dihydropyrazine ring |
| Dihydropyrazine CH₂ | ~45-55 | Methylene carbons |
The presence of sharp singlets in the aromatic region around 8.5-9.0 ppm could indicate the presence of the oxidized impurity, 2,3-bis(2-pyridyl)pyrazine. Signals corresponding to the aldehydic proton of unreacted di-2-pyridylglyoxal would appear downfield (~9-10 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help identify impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile compounds.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
For ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 237.27.
-
For EI-MS, the molecular ion [M]⁺˙ is expected at m/z 236.27.
-
-
Fragmentation Analysis (MS/MS):
-
Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Analyze the fragment ions to confirm the structure of the compound.
-
Expected Fragmentation Pattern:
The fragmentation of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is expected to involve cleavages of the dihydropyrazine ring and the bonds connecting the pyridine rings.
The presence of a peak at m/z 234 would strongly suggest the presence of the oxidized impurity, 2,3-bis(2-pyridyl)pyrazine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of the synthesized compound. A validated reverse-phase HPLC (RP-HPLC) method is recommended.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: A gradient elution is often optimal for separating compounds with different polarities. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm (to detect both the analyte and potential impurities with different chromophores).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
Expected Chromatogram:
A pure sample of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine should exhibit a single major peak. The presence of additional peaks would indicate impurities. The more polar unreacted starting materials would elute earlier, while the less polar oxidized product would likely have a longer retention time.
Comparative Performance: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine vs. 2,2'-Bipyridine
A critical aspect of evaluating a new ligand is to compare its performance against established alternatives. 2,2'-Bipyridine is a widely used chelating ligand in coordination chemistry and serves as an excellent benchmark.[4]
| Feature | 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine | 2,2'-Bipyridine |
| Structure | Two pyridine rings attached to a flexible dihydropyrazine core. | Two directly connected pyridine rings, forming a rigid planar structure. |
| Chelation | Acts as a bidentate ligand, forming a five-membered chelate ring with a metal ion. The dihydropyrazine ring allows for greater conformational flexibility. | A classic bidentate ligand forming a stable five-membered chelate ring. The rigid structure pre-organizes the nitrogen donors for coordination. |
| Coordination Geometry | The flexibility of the dihydropyrazine backbone can accommodate a wider range of coordination geometries and may lead to the formation of unique polynuclear complexes. | Typically forms stable octahedral or square planar complexes. |
| Electronic Properties | The saturated dihydropyrazine ring interrupts the π-conjugation between the two pyridine rings, influencing the electronic properties of the resulting metal complexes. | The fully aromatic and conjugated system leads to characteristic metal-to-ligand charge transfer (MLCT) bands in its metal complexes. |
| Purity Assessment | Susceptible to oxidation to the corresponding pyrazine derivative, which requires careful monitoring during synthesis and purification. | Commercially available in high purity. Purity is readily assessed by standard analytical techniques. |
| Stability of Complexes | Stability constants of metal complexes are expected to be comparable to those of bipyridine, but may vary depending on the metal ion and the specific coordination environment. | Forms highly stable complexes with a wide range of metal ions, with well-documented stability constants.[4] |
Experimental Data Synopsis:
While specific stability constant data for 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine complexes are not as widely reported as for 2,2'-bipyridine, studies on similar dihydropyrazine-based ligands suggest the formation of stable complexes with various transition metals. The choice between these ligands will ultimately depend on the specific application. The flexibility of the dihydropyrazine ligand may be advantageous in designing catalysts with specific steric requirements or in the synthesis of novel supramolecular architectures.
Conclusion
The purity assessment of synthesized 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine requires a rigorous and multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and a validated HPLC method provides a self-validating system to ensure the identity, purity, and quality of this important chelating agent. While 2,2'-bipyridine remains a workhorse ligand in coordination chemistry, the unique structural and electronic properties of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine offer exciting opportunities for the development of new catalysts, materials, and therapeutic agents. A thorough understanding of its purity profile is the essential first step in unlocking its full potential.
References
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Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 63(5), 337-344.
- Song, H. B., & Xu, J. Q. (2008). μ-2,3,5,6-Tetra-2-pyridylpyrazine-κN,N,N:κN,N,N-bis-[(methanol-κO)(nitrato-κO,O')(nitrato-κO)cadmium(II)]. Acta Crystallographica Section E: Structure Reports Online, 64(8), m1050-m1051.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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- Konkol, K. L., Wilcox, W. D., & Rasmussen, S. C. (2024). 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes: a new bidentate bridging ligand for enhanced metal–metal communication. Dalton Transactions, 53(42), 18361-18369.
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Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [Link]
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Chen, C. H., Chen, C. H., Wang, Y. C., & Chern, J. W. (2007). Synthesis and identification of[4][5][6]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5687-5696.
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benchmarking the performance of dihydropyrazine catalysts against known systems
Executive Summary: The Shift from Stoichiometric to Catalytic
For decades, the Hantzsch Ester (HEH) has served as the gold standard for organic hydride donation, mimicking the biological NADH/NAD+ redox couple. However, its stoichiometric nature and waste generation (pyridine byproducts) limit its utility in scalable precision synthesis.
Dihydropyrazine (DHP) catalysts—specifically N,N-diaryl-5,10-dihydrophenazines and functionalized 1,4-dihydropyrazines —have emerged as the superior "Next-Generation" alternative. Unlike HEH, DHP systems operate primarily as visible-light photocatalysts , offering:
-
Regenerability: Operating via a catalytic cycle rather than acting as a sacrificial reagent.
-
Tunable Redox Potentials: Accessing highly reducing excited states (
V vs SCE) unattainable by thermal HEH transfer. -
Dual-Mode Action: Capable of engaging in both Single Electron Transfer (SET) and Proton-Coupled Electron Transfer (PCET).
This guide benchmarks DHP performance against Hantzsch Esters and standard transition metal photocatalysts (e.g., Ir(ppy)₃).
Mechanistic Divergence: Why DHP Outperforms
To benchmark these systems, one must understand that they operate on fundamentally different kinetic manifolds.
The Legacy System: Hantzsch Ester (HEH)
HEH typically operates via a thermal hydride transfer (
-
Mechanism: Nucleophilic attack of the hydride onto an electrophile (imine/carbonyl).
-
Limitation: It is a "one-and-done" reagent. Once oxidized to the pyridine form, it is rarely regenerated in situ without harsh external reductants.
The Advanced System: Dihydropyrazine (DHP)
DHP catalysts operate via Photoinduced Electron Transfer (PET) .
-
Mechanism: Upon blue/UV irradiation, DHP enters a long-lived triplet excited state (
DHP*). This species is a potent reductant. After donating an electron, the resulting radical cation ( ) is reduced back to the ground state by a sacrificial donor or co-catalyst, closing the cycle.
Visualization: Mechanistic Comparison
The following diagram contrasts the "Dead-End" pathway of HEH against the "Regenerative" cycle of DHP.
Caption: Comparison of the linear, waste-generating Hantzsch Ester pathway versus the cyclic, regenerative Dihydropyrazine photoredox pathway.
Comparative Performance Data
The following data synthesizes performance metrics from recent benchmarks in O-ATRP (Organic Atom Transfer Radical Polymerization) and reductive dehalogenation.
Table 1: Physicochemical & Catalytic Properties
| Feature | Hantzsch Ester (HEH) | Dihydropyrazine (DHP) | Ir(ppy)₃ (Benchmark Metal) |
| Primary Role | Hydride Donor ( | Photoredox Catalyst (SET) | Photoredox Catalyst (SET) |
| Mode of Action | Thermal / Stoichiometric | Visible Light (405-460 nm) | Visible Light (405-460 nm) |
| Redox Potential | |||
| Excited State Lifetime | N/A (Ground state) | ||
| Atom Economy | Low (High MW waste) | High (Catalytic loading < 0.1%) | High |
| Cost | Low | Low (Organic synthesis) | Very High (Iridium based) |
| Oxygen Tolerance | Low (Auto-oxidation) | Moderate (Tunable) | High |
Key Insight: The DHP system matches or exceeds the reducing power of Iridium-based catalysts (
Experimental Benchmarking Protocols
To validate DHP performance in your lab, use the following Self-Validating Protocols . These are designed to measure kinetics and quantum efficiency.
Protocol A: Determination of Excited State Quenching (Stern-Volmer)
Objective: Quantify how efficiently your specific DHP catalyst transfers electrons to a target substrate compared to a standard.
Materials:
-
DHP Catalyst (
M in MeCN) -
Quencher (Substrate, e.g., Bromobenzene)
-
Fluorometer
Workflow:
-
Baseline Emission: Record the emission spectrum of the DHP solution (excitation
nm). Record integrated intensity ( ). -
Titration: Add the quencher in 5 sequential aliquots (0.1 mM increments). Mix by inversion (do not vortex vigorously to avoid aeration if air-sensitive).
-
Measurement: Record emission intensity (
) after each addition. -
Analysis: Plot
vs. [Quencher].-
Linearity Check: A linear plot indicates dynamic quenching (diffusional).
-
Benchmarking: The slope (
) represents quenching efficiency. A higher for DHP vs. a comparator (like Phenyl-Phenothiazine) proves superior electron transfer kinetics.
-
Protocol B: "Head-to-Head" Kinetic Profiling (O-ATRP)
Objective: Compare polymerization control (dispersity, Đ) and rate between DHP and HEH (used here as an initiator/co-catalyst).
Reaction Setup:
-
Monomer: Methyl Methacrylate (MMA, 100 equiv).
-
Catalyst: DHP (0.1 equiv) vs. HEH (1.0 equiv - note stoichiometric requirement).
-
Initiator: Ethyl
-bromoisobutyrate (EBiB, 1 equiv). -
Solvent: DMAc (50% v/v).
Step-by-Step:
-
Prepare two parallel Schlenk tubes.
-
Tube A (DHP): Add MMA, EBiB, DHP, Solvent. Degas (Freeze-Pump-Thaw x3). Irradiate with Blue LED (460 nm,
). -
Tube B (HEH): Add MMA, EBiB, HEH, Solvent. Degas. Heat to 60°C (Thermal activation).
-
Sampling: Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8 hours.
-
Analysis: Analyze via 1H NMR (conversion) and GPC (Molecular Weight & Dispersity).
Success Criteria:
-
DHP System: Should show linear evolution of
vs. conversion (Living character) and narrow dispersity ( ). -
HEH System: Likely shows uncontrolled radical polymerization characteristics (higher
) or requires significantly higher temperatures.
Visualization: Benchmarking Workflow
The following diagram outlines the logical flow for validating catalyst performance.
Caption: Workflow for systematically characterizing and benchmarking DHP catalysts against known standards.
Troubleshooting & Optimization
When benchmarking DHP, researchers often encounter stability issues.
-
Issue: Catalyst bleaching (loss of color) during reaction.
-
Cause: Radical cation instability or reaction with oxygen.
-
Solution: Ensure rigorous degassing. Switch to N,N-diaryl substituted DHPs (e.g., diphenyl-dihydrophenazine) which stabilize the radical cation via resonance, unlike simple alkyl-DHPs.
-
-
Issue: Low Quantum Yield.
-
Cause: Fast back-electron transfer (BET).
-
Solution: Introduce steric bulk on the aryl rings (e.g., mesityl groups) to decouple the radical ion pair and retard BET.
-
References
-
Thoniyot, P., et al. (2016). "Organocatalyzed atom transfer radical polymerization driven by visible light." Science. Link
-
Bures, F. (2025).[2][3] "Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis." The Chemical Record. Link
-
MacMillan, D.W.C., et al. (2005).[4] "Enantioselective Organocatalytic Hydride Reduction." Journal of the American Chemical Society.[4] Link
-
McCarthy, B.G., et al. (2018). "Structure-Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts." Journal of the American Chemical Society.[4] Link
-
Sigma-Aldrich. "Reducing Organic Photoredox Catalysts for Visible Light-Driven Polymer and Small Molecule Synthesis." Technical Guide. Link
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A Structural and Electronic Comparison of 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine and its Aromatic Analogue, 2,3-Bis(2'-pyridyl)pyrazine
A Technical Guide for Researchers in Coordination Chemistry and Drug Development
In the landscape of heterocyclic chemistry, the nuanced interplay between a molecule's three-dimensional structure and its electronic properties is a cornerstone of rational design for applications ranging from catalysis to medicinal chemistry. This guide provides a detailed comparative analysis of two closely related pyridyl-substituted pyrazine ligands: 2,3-Bis(2'-Pyridyl)-5,6-dihydropyrazine and its fully oxidized, aromatic counterpart, 2,3-Bis(2'-pyridyl)pyrazine. Understanding the structural and electronic consequences of the saturation state of the pyrazine ring is critical for researchers seeking to fine-tune the steric and electronic characteristics of metal complexes and bioactive molecules.
Introduction: The Significance of Saturation
The transition from a saturated dihydropyrazine ring to an aromatic pyrazine ring imparts profound changes to the molecule's overall geometry, flexibility, and electron-donating or -accepting capabilities. 2,3-Bis(2'-pyridyl)pyrazine, a planar, aromatic ligand, is well-known for its ability to form stable, often luminescent, metal complexes and has been employed as a building block for supramolecular assemblies[1]. Its reduced analogue, 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine, introduces a degree of conformational flexibility and alters the electronic communication between the pyridyl substituents. This guide will dissect these differences through a detailed examination of their molecular structures, spectroscopic signatures, and electrochemical behavior, supported by experimental data from the literature.
Molecular Structure: A Tale of Two Geometries
The most striking difference between 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine and 2,3-Bis(2'-pyridyl)pyrazine lies in their core heterocyclic structure. The former possesses a saturated, non-planar dihydropyrazine ring, while the latter features a planar, aromatic pyrazine ring. This fundamental distinction dictates the overall molecular conformation and the relative orientation of the appended pyridyl rings.
Crystallographic Analysis
X-ray crystallographic studies provide definitive insights into the solid-state structures of these two ligands.
2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine: The crystal structure of this molecule reveals a screw-boat conformation for the dihydropyrazine ring. This non-planar arrangement is a direct consequence of the sp³-hybridized carbon atoms in the ring. The two pyridine rings are inclined to the mean plane of the dihydropyrazine ring by approximately 30.78° and 39.37°. This twisted conformation has significant implications for its coordination chemistry, as it presents a non-planar arrangement of its nitrogen donor atoms.
2,3-Bis(2'-pyridyl)pyrazine: In contrast, the oxidized analogue is characterized by its planarity. The central pyrazine ring is aromatic and, consequently, planar. The two flanking pyridine rings, while planar themselves, are twisted out of the plane of the central pyrazine ring due to steric hindrance between the ortho-hydrogens of the pyridyl and pyrazine rings. The dihedral angles between the pyrazine and pyridine rings are reported to be around 42°[2].
| Structural Parameter | 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine | 2,3-Bis(2'-pyridyl)pyrazine |
| Pyrazine/Dihydropyrazine Ring Conformation | Screw-boat | Planar |
| Dihedral Angle (Pyridine-Central Ring) | ~31° and ~39° | ~42° |
| Overall Molecular Shape | Non-planar, twisted | Largely planar with twisted pyridyl groups |
Caption: Key structural differences between the two ligands.
Spectroscopic Properties: A Window into Electronic Structure
The differences in electronic structure between the saturated and aromatic systems are clearly reflected in their spectroscopic properties.
UV-Vis Spectroscopy
The UV-Vis absorption spectra of these compounds are dominated by π-π* and n-π* transitions.
-
2,3-Bis(2'-pyridyl)pyrazine: This molecule exhibits strong absorption bands in the UV region, characteristic of its extended π-conjugated system. The spectrum typically shows intense π-π* transitions associated with the aromatic rings.
-
2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine: Due to the interruption of conjugation by the saturated dihydropyrazine ring, the UV-Vis spectrum of this compound is expected to more closely resemble that of isolated 2-substituted pyridines. The intense, lower-energy π-π* transitions observed in the fully aromatic analogue are absent.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in each molecule.
-
¹H NMR: In 2,3-Bis(2'-pyridyl)pyrazine, the protons on the aromatic pyrazine ring appear as a singlet in the downfield region (around 8.6 ppm), indicative of an aromatic environment. The protons on the pyridine rings exhibit characteristic coupling patterns in the aromatic region. For 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine, the protons on the saturated dihydropyrazine ring appear as a singlet in the upfield region (around 3.4 ppm), confirming the absence of aromaticity in this ring. The pyridyl protons remain in the aromatic region.
-
¹³C NMR: The carbon signals of the pyrazine ring in the aromatic compound are found in the typical aromatic region (around 140-150 ppm). In contrast, the sp³-hybridized carbons of the dihydropyrazine ring in the reduced analogue appear significantly upfield (around 45 ppm).
Electrochemical Behavior: Probing Redox Properties
The redox properties of these ligands are of particular interest, especially in the context of their use in redox-active metal complexes.
2,3-Bis(2'-pyridyl)pyrazine is a redox-active ligand that can accept electrons into its π* orbitals. Cyclic voltammetry studies of this compound and its derivatives in acetonitrile typically show reversible or quasi-reversible reduction waves at negative potentials, corresponding to the formation of the radical anion and dianion[4].
2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine , lacking the low-lying π* orbitals of the aromatic pyrazine ring, is significantly more difficult to reduce. Its electrochemical behavior is dominated by the redox processes of the pyridyl rings, which occur at more negative potentials. The dihydropyrazine ring can be oxidized to the corresponding pyrazine, though this process is often irreversible and occurs at positive potentials.
| Electrochemical Property | 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine | 2,3-Bis(2'-pyridyl)pyrazine |
| Reduction Potential | More negative (reduction of pyridyl rings) | Less negative (reduction of pyrazine ring) |
| Oxidation | Oxidation of dihydropyrazine to pyrazine | More difficult to oxidize |
| Redox Activity of Central Ring | Redox-inactive (can be oxidized) | Redox-active (can be reduced) |
Experimental Protocols
Synthesis
Synthesis of 2,3-Bis(2'-pyridyl)pyrazine: This compound is typically synthesized via the condensation reaction of 2,2'-pyridil with ethylenediamine.
-
Dissolve 2,2'-pyridil in ethanol.
-
Add an equimolar amount of ethylenediamine.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the product by filtration and wash with cold ethanol.
Synthesis of 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine: This ligand can be prepared by the condensation of di-2-pyridylglyoxal with ethylenediamine[2].
-
Dissolve di-2-pyridylglyoxal in ethanol.
-
Add an equimolar amount of ethylenediamine.
-
Stir the reaction mixture at room temperature for several hours.
-
The product precipitates from the solution and can be collected by filtration.
Caption: General workflow for the synthesis and characterization of the ligands.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these compounds.
-
Grow single crystals of the compound, typically by slow evaporation of a suitable solvent.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected data.
Conclusion: A Choice Dictated by Design
The choice between 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine and its oxidized pyrazine analogue is a critical design decision for chemists. The aromatic, planar 2,3-Bis(2'-pyridyl)pyrazine offers a rigid, π-accepting platform ideal for constructing well-defined, redox-active metal complexes. In contrast, the non-planar, flexible 2,3-Bis(2'-pyridyl)-5,6-dihydropyrazine provides a different steric and electronic environment, with its saturated ring acting as an electronic insulator between the two pyridyl moieties. This structural and electronic dichotomy allows for the targeted design of ligands with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry.
References
Sources
Comparative Kinetic Profiling: Platinum(II) vs. Palladium(II) Square Planar Complexes
Executive Summary: The Kinetic Differentiator in Drug Design
In the development of metallodrugs, thermodynamic stability (
This guide provides a rigorous comparative framework for analyzing the substitution kinetics of Platinum(II) (the clinical standard) versus Palladium(II) (a hyper-reactive analog). While structurally identical, Pd(II) complexes typically undergo ligand substitution
This document details the protocols, data analysis, and mechanistic interpretations required to accurately quantify these rates, focusing on the determination of the second-order rate constant (
Mechanistic Theory: The Associative Pathway[1]
Square planar substitution generally follows an Associative (
Mechanistic Visualization
The following diagram illustrates the associative pathway (
Figure 1: Associative substitution mechanism for d8 metal complexes. The direct nucleophilic attack (k2) is the dominant pathway under physiological conditions for soft nucleophiles.
Experimental Protocol: Stopped-Flow Spectrophotometry
For Pd(II) complexes, half-lives are often in the millisecond range. Manual mixing is impossible. The following protocol utilizes a Stopped-Flow system to capture rapid kinetics under pseudo-first-order conditions .
Reagents and Stock Solutions[3]
-
Metal Complex (Substrate): Prepare a
M stock solution of the Pd(II) complex in the chosen buffer (e.g., 50 mM Hepes, pH 7.4). -
Nucleophile (Incoming Ligand): Prepare a concentration series of a model nucleophile (e.g., Thiourea or L-Methionine). Concentrations should range from
to the metal concentration (e.g., 1.0 mM to 10.0 mM) to ensure . -
Ionic Strength Adjuster: All solutions must contain a background electrolyte (e.g., 0.1 M
or ) to maintain constant ionic strength. Critical: Varying ionic strength affects the activity coefficients of charged species, introducing artifacts in .
Instrument Configuration (Stopped-Flow)[4][5][6]
-
Thermostatting: Set the circulating water bath to 25.0 °C (
0.1 °C). Allow 20 minutes for equilibration. -
Wavelength Selection: Perform a preliminary slow-scan UV-Vis to identify the wavelength of maximum absorbance change (
). For Pt/Pd-chloride substitution with thiourea, this is typically in the 300–350 nm range (charge transfer bands). -
Shot Configuration: Set the stopped-flow drive to mix equal volumes (1:1) of Metal Solution and Nucleophile Solution.
-
Dead Time: Ensure the instrument dead time is
ms.
Data Acquisition Workflow
Figure 2: Workflow for kinetic data acquisition and validation.
Self-Validating the Data
-
Isosbestic Points: Overlay the time-resolved spectra. The presence of sharp isosbestic points (wavelengths where absorbance is invariant) confirms that the reaction proceeds cleanly from reactant to product without the accumulation of long-lived intermediates.[2]
-
Linearity Check: Plot
vs. time. A straight line ( ) confirms pseudo-first-order kinetics.
Comparative Data Analysis
The observed rate constant (
-
: Solvent solvolysis rate constant (
, intercept). -
: Second-order nucleophilic attack rate constant (
, slope).
Hypothetical Comparison: Reaction with Thiourea (Tu)
Conditions: 25°C, pH 7.4, Ionic Strength = 0.1 M.
| Parameter | Platinum(II) Complex (Cisplatin Analog) | Palladium(II) Complex (Pd Analog) | Interpretation |
| Technique | Standard UV-Vis (Scan every 5 min) | Stopped-Flow (Scan every 0.01 s) | Pd reacts too fast for standard UV-Vis. |
| Pd is | |||
| Indicates Pd is extremely labile. | |||
| Solvent path is significant for Pd. |
Why this matters:
-
Platinum: The slow kinetics allow the drug to circulate and reach DNA targets before being deactivated by plasma proteins (sulfur donors).
-
Palladium: The hyper-fast kinetics lead to rapid deactivation by plasma proteins (e.g., albumin, glutathione) before reaching the tumor, rendering simple Pd complexes toxic and ineffective in vivo unless sterically shielded.
Activation Parameters: The Eyring Analysis
To definitively prove the associative mechanism, temperature-dependent studies are required. Perform the kinetic runs at four temperatures (e.g., 15, 25, 35, 45 °C) and use the Eyring equation:
[3][4]Interpreting the Parameters[2][3][7][8][9][10][11]
| Parameter | Symbol | Typical Value for Associative ( | Physical Meaning |
| Enthalpy of Activation | Positive ( | Energy required to approach the transition state. | |
| Entropy of Activation | Negative ( | Crucial Differentiator. A negative value indicates an ordered Transition State (two molecules coming together), confirming an Associative mechanism.[4] |
Note: If
References
- Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions: A Study of Metal Complexes in Solution. John Wiley & Sons.
-
Tobe, M. L., & Burgess, J. (1999). Inorganic Reaction Mechanisms. Addison Wesley Longman.
- Eldik, R. V. (Ed.). (2005). Inorganic High Pressure Chemistry: Kinetics and Mechanisms. Elsevier.
-
Romeo, R., et al. (1998). "Kinetics and mechanism for ligand substitution reactions of square-planar platinum(II) complexes." Inorganic Chemistry, 37(20). [Link]
-
Pitteri, B., et al. (2009). "Substitution reactions of palladium(II) complexes." Dalton Transactions. [Link]
-
Wilkins, R. G. (1991). Kinetics and Mechanism of Reactions of Transition Metal Complexes (2nd ed.). VCH Publishers. [Link]
Sources
Safety Operating Guide
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine proper disposal procedures
Executive Summary & Immediate Triage
As researchers, we often treat ligands like 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (often abbreviated as a dihydro-DPP analog) merely as reagents. However, in the context of waste management, this compound presents a dual challenge: it is a nitrogen-heterocycle (implying potential environmental persistence and toxicity) and a strong chelator (meaning it is likely mobilized with heavy metals like Iron, Ruthenium, or Cobalt in your waste stream).
Core Directive: Do not dispose of this compound down the drain. Its aquatic toxicity and potential to mobilize heavy metals in water systems make it a strict "Collect and Destroy" candidate.
Hazard Profile Snapshot
Use this table for immediate risk assessment and labeling.
| Parameter | Classification | Critical Note |
| Primary Hazard | Irritant / Toxic | Causes skin (H315), eye (H319), and respiratory (H335) irritation. |
| Secondary Hazard | Combustible Solid | Finely dispersed dust can form explosive mixtures. |
| Reactivity | Reducing Agent | The 5,6-dihydro bridge is susceptible to oxidation. Keep away from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions. |
| Ecological | Aquatic Toxin | Pyridine derivatives are generally harmful to aquatic life with long-lasting effects. |
| Waste Code | Non-Regulated (RCRA) | Unless mixed with listed solvents (F-listed) or characteristic metals (D-listed like Arsenic/Chromium). Treat as Non-Regulated Hazardous Waste . |
Pre-Disposal Stabilization & Segregation
Before you move to the disposal bin, you must stabilize the waste. The 5,6-dihydro structure makes this compound sensitive to oxidation.
The "Causality" of Segregation: We segregate this from oxidizers because the dihydro pyrazine ring seeks to aromatize (return to the fully aromatic pyrazine form). If thrown into a waste container with strong oxidizers (like Chromic acid waste or Nitric acid digests), this aromatization can drive a rapid, exothermic reaction, potentially over-pressurizing the container.
Segregation Logic (Decision Tree)
Figure 1: Triage logic for segregating 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine waste. Note the critical split for metal complexes.
Detailed Disposal Protocols
Protocol A: Pure Solid Waste (Spill Cleanup or Expired Stock)
Use this for dry powder or contaminated solid debris (gloves, weigh boats).
-
PPE Requirement: Nitrile gloves (0.11 mm minimum), safety goggles, and a lab coat. Use a P95 dust mask if handling large quantities outside a fume hood.
-
Containment:
-
Do not sweep dry dust (risk of aerosolization).
-
Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the material and the towel into a wide-mouth polyethylene (HDPE) jar.
-
-
Labeling:
-
Label as: "Hazardous Waste - Solid Debris."
-
Constituents: "2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine, <1% Ethanol."
-
Hazard Checkbox: Toxic , Irritant .
-
-
Final Disposal: Seal the jar with parafilm and place it in the institution's solid incineration stream.
Protocol B: Liquid Waste (Metal-Complexed)
This is the most common scenario for this ligand, as it is used to bind metals. The presence of the metal dictates the disposal path.
-
Assessment: Identify the metal. If you used this ligand to chelate Ruthenium (Ru) , Iron (Fe) , or Cobalt (Co) , the waste is no longer just "organic." It is "Mixed Chemical Waste."
-
pH Adjustment (Self-Validating Step):
-
Check the pH of the solution.[1]
-
Why? Acidic solutions containing chelators can mobilize metals from other waste if mixed.
-
Adjust pH to neutral (pH 6–8) using Sodium Bicarbonate or dilute HCl before adding to the waste carboy.
-
-
Container Selection: Use a White HDPE Carboy (standard for aqueous/organic mixtures).
-
Do not use metal cans (corrosion risk).
-
-
Labeling:
-
Label as: "Aqueous Waste with Heavy Metals."
-
Constituents: "Water (90%), Acetonitrile (5%), [Metal] (<1%), 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine (<1%)."
-
Crucial: List the specific metal clearly.
-
The "Cradle-to-Grave" Workflow
To ensure compliance and safety, your lab must establish a lifecycle workflow. This prevents "mystery waste" accumulation in the satellite accumulation area (SAA).
Figure 2: Operational workflow ensuring no waste is left unlabeled. The "Verify pH" step is the critical control point.
Regulatory & Scientific Context
Why Incineration?
We prioritize incineration (high-temperature thermal destruction) for nitrogen-heterocycles. Biological waste treatment plants (bacterial digesters) often struggle to break down the pyridine ring efficiently due to its stability and antimicrobial properties [1]. Incineration ensures the complete mineralization of the organic framework into CO₂, H₂O, and NOₓ (which is scrubbed).
The "Dihydro" Factor
Unlike its fully aromatic cousin (DPP), the 5,6-dihydro variant has two hydrogen atoms on the pyrazine ring. This makes it a reductant .
-
Safety Implication: If this waste is inadvertently mixed with strong oxidizing acids (like nitric acid waste), the oxidation of the dihydro-bridge is thermodynamically favorable and kinetic, releasing heat. Always segregate from Class 5.1 Oxidizers.
References
-
PubChem. (n.d.). Pyrazine and Pyridine Derivatives Toxicity Profile. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
